Tetraammineplatinum hydroxide hydrate
Description
Significance of Platinum Group Metals in Advanced Materials Research
The platinum group metals (PGMs), a collection of six chemically and structurally similar elements—platinum, palladium, rhodium, ruthenium, iridium, and osmium—are indispensable in modern advanced materials research. thermofisher.comwikipedia.org Their significance stems from a unique combination of physical and chemical properties, including exceptional catalytic activity, high thermal stability, mechanical strength, and strong resistance to corrosion and chemical attack. thermofisher.comwikipedia.org These characteristics make them crucial components in a vast array of applications that underpin numerous technological sectors. thermofisher.com
In the industrial sphere, PGMs are vital catalysts in chemical manufacturing, used in the production of high-volume chemicals such as nitric acid, and in petroleum refining. energy.govmatthey.com Their most widely recognized application is in automotive catalytic converters, where platinum, palladium, and rhodium efficiently convert harmful pollutants from engine exhaust into less noxious substances. wikipedia.orgmatthey.com The utility of PGMs extends to the electronics industry, where they are used for electrical contacts and in components like hard drives for high-density data storage. matthey.comsamaterials.com Furthermore, PGMs are at the forefront of emerging decarbonization and clean energy technologies, serving as essential materials in water electrolyzers for green hydrogen production and in fuel cells for both vehicles and stationary power. energy.gov
Overview of Platinum(II) Coordination Compounds in Chemical Synthesis and Catalysis
Within the broader family of PGMs, platinum in its +2 oxidation state, or Platinum(II), forms coordination compounds that are of fundamental importance in chemical synthesis and catalysis. fiveable.me Platinum(II) complexes most commonly adopt a square planar geometry, a structural feature that dictates their reactivity and suitability for various applications. fiveable.meresearchgate.net This specific geometry influences the electronic properties and steric accessibility of the metal center, which is crucial for processes involving ligand substitution—a key reaction pathway for their catalytic and therapeutic functions. fiveable.me
These compounds are highly valued as catalysts and catalyst precursors in a multitude of organic reactions. Platinum(II)-based catalysts are effective in processes such as hydrogenation, carbonylation, and hydroformylation. They are particularly noted for their role in facilitating C-X coupling reactions, including the Heck, Suzuki, and Stille reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds in complex molecule synthesis. The stability and predictable reactivity of Pt(II) complexes, often enhanced by specific ligands like phosphines, make them reliable building blocks and intermediates in organometallic chemistry. acs.orgresearchgate.net
Positioning of Tetraammineplatinum Hydroxide (B78521) Hydrate (B1144303) within Platinum(II) Chemistry
Tetraammineplatinum(II) hydroxide hydrate, with the chemical formula Pt(NH₃)₄₂·xH₂O, is a key compound that exemplifies the characteristics of Pt(II) coordination chemistry and serves as a vital starting material in several research fields. sigmaaldrich.comsigmaaldrich.comscbt.com
The core of the compound is the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. In this complex, the central platinum(II) ion is coordinated by four neutral ammonia (B1221849) (NH₃) ligands. These ligands are arranged around the platinum center in a characteristic square planar configuration, a geometry typical for d⁸ metal ions like Pt(II). fiveable.me This arrangement possesses a high degree of symmetry. The positive charge of the complex cation is balanced by two hydroxide (OH⁻) anions. The "hydrate" designation indicates the presence of water molecules within the crystal lattice, although the exact number (x) can vary. sigmaaldrich.comsigmaaldrich.com
Table 1: Chemical Identity of Tetraammineplatinum(II) hydroxide hydrate
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 15651-37-3 | colonialmetals.comcolonialmetals.com |
| Molecular Formula | Pt(NH₃)₄(OH)₂·xH₂O | sigmaaldrich.comscbt.com |
| Anhydrous Molecular Weight | 297.21 g/mol | sigmaaldrich.comsigmaaldrich.comscbt.com |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White crystals or powder | colonialmetals.com |
| Solubility | Soluble in water | colonialmetals.com |
| Melting Point | 211-250 °C (decomposes) | sigmaaldrich.comsigmaaldrich.comcolonialmetals.com |
Tetraammineplatinum(II) hydroxide hydrate is highly valued not as an end-product itself, but as a versatile precursor for synthesizing a range of platinum-based materials. Its high stability and solubility make it an excellent starting material for creating heterogeneous catalysts. umicore.com
Key research applications include:
Catalyst Manufacturing: It is a preferred precursor for producing platinum catalysts used in various industrial chemical conversions and in automotive catalytic converters. umicore.comgoogle.com The compound can be deposited onto various support materials, and subsequent thermal treatment decomposes the complex to yield highly dispersed platinum metal particles. nih.govresearchgate.net
Nanomaterials Production: The compound is used to synthesize platinum nanoparticles. These nanoparticles have a high surface-area-to-volume ratio, making them particularly effective in catalysis and for use in sensors. Chemical reduction of the [Pt(NH₃)₄]²⁺ cation is a common method to produce these nanoparticles.
Thin Film Deposition: In materials science, it is employed in techniques to create thin platinum films for electronic devices and other surface technologies. google.com
The thermal decomposition of related tetraammineplatinum(II) salts has been studied to create advanced bimetallic catalysts, such as Pt-Cr₂O₃ composites, which show high activity in oxidation reactions. nih.govresearcher.life This highlights the compound's role as a foundational building block for complex, functional materials.
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| Tetraammineplatinum(II) hydroxide hydrate | Pt(NH₃)₄₂·xH₂O |
| Platinum | Pt |
| Palladium | Pd |
| Rhodium | Rh |
| Ruthenium | Ru |
| Iridium | Ir |
| Osmium | Os |
| Nitric acid | HNO₃ |
| Ammonia | NH₃ |
| Water | H₂O |
| Platinum(II) chromate (B82759) | [Pt(NH₃)₄]CrO₄ |
Properties
Molecular Formula |
H18N4O3Pt |
|---|---|
Molecular Weight |
317.25 g/mol |
IUPAC Name |
azane;platinum;trihydrate |
InChI |
InChI=1S/4H3N.3H2O.Pt/h4*1H3;3*1H2; |
InChI Key |
QAPRUIOSNHZFHV-UHFFFAOYSA-N |
Canonical SMILES |
N.N.N.N.O.O.O.[Pt] |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Chemistry of Tetraammineplatinum Hydroxide Hydrate
Established Synthetic Pathways
The creation of tetraammineplatinum hydroxide (B78521) hydrate (B1144303), a key precursor in platinum chemistry, is typically achieved through well-documented synthetic strategies. These pathways are designed to generate the [Pt(NH₃)₄]²⁺ cation and associate it with hydroxide anions in an aqueous solution, often with varying degrees of hydration.
Approaches via Anion Exchange
Anion exchange is a prevalent and effective method for synthesizing high-purity tetraammineplatinum hydroxide solutions. This technique involves passing a solution containing the tetraammineplatinum(II) cation paired with an unwanted anion through a resin that captures the unwanted anion and releases hydroxide ions in its place.
The most common precursors for the anion exchange method are tetraammineplatinum(II) halides, particularly tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂). The synthesis is a two-step process where the halide salt is first synthesized and then introduced to an anion exchange resin that has been pre-loaded with hydroxide ions (OH⁻). researchgate.netsigmaaldrich.com
The fundamental reaction on the resin can be represented as: Resin-OH⁻ + [Pt(NH₃)₄]Cl₂ (aq) → Resin-Cl⁻ + Pt(NH₃)₄₂ (aq)
In some procedures, a preliminary step is performed where the bulk of the chloride is removed by precipitation. This is often achieved by reacting the tetraammineplatinum(II) chloride solution with silver oxide (Ag₂O). researchgate.netgoogle.com The silver oxide reacts with the chloride ions to form insoluble silver chloride (AgCl), which is then filtered out. researchgate.net The resulting solution, while depleted of most chloride, is then passed through an anion exchange column for final purification to remove residual chloride and any dissolved silver species. researchgate.netgoogle.com
The efficiency of the anion exchange process is critical for obtaining a high-purity product with minimal halide contamination. Several operational parameters must be carefully controlled to maximize the exchange and minimize impurities.
Key factors include the capacity of the resin, the concentration of the precursor solution, and the flow rate. Research has shown that a significant excess of ion exchange capacity is required for effective removal of chloride ions. researchgate.net For instance, to reduce chloride ion concentration to below 100 mg/L in a 50 g/L platinum solution, the total number of ion exchange groups on the resin may need to be four times the molar amount of platinum being processed. researchgate.net The flow rate, often expressed as the space velocity (SV), must also be kept low; a typical value cited is an SV of approximately 0.2, indicating a slow passage of the solution through the resin column to ensure sufficient residence time for the exchange to occur. researchgate.net
Interactive Table 1: Parameters for Anion Exchange Synthesis
| Parameter | Recommended Value/Condition | Rationale | Source |
|---|---|---|---|
| Precursor | [Pt(NH₃)₄]Cl₂ (Tetraammineplatinum(II) chloride) | Readily available and soluble precursor for the [Pt(NH₃)₄]²⁺ cation. | researchgate.netsigmaaldrich.com |
| Resin Type | Strong base anion exchange resin (OH⁻ form) | Provides the hydroxide counter-ion and has a high affinity for halide ions. | researchgate.net |
| Resin Capacity | 4x molar excess of exchange groups relative to Pt | Ensures near-complete removal of chloride ions from the solution. | researchgate.net |
| Flow Rate | Space Velocity (SV) ≈ 0.2 | A low flow rate increases contact time between the solution and resin, maximizing exchange efficiency. | researchgate.net |
| Pt Concentration | ~20 g/L during exchange | Lower concentrations can improve exchange efficiency but may require subsequent concentration. | researchgate.net |
Preparations from Platinum(II) Salts through Hydroxide Complexation
An alternative synthetic route involves the direct complexation of a platinum(II) salt with ammonia (B1221849) in a basic aqueous medium. This method bypasses the need for halide precursors and anion exchange resins, instead relying on controlling the solution chemistry to favor the formation of the tetraammine complex.
A typical starting material for this pathway is a platinum(II) hydroxo complex, such as Pt(OH)₂. webqc.org The reaction involves the coordination of four ammonia molecules to the platinum(II) center, which is facilitated in an aqueous solution where hydroxide ions are readily available.
The formation of square-planar Pt(II) complexes, including the tetraammineplatinum(II) ion, generally proceeds via an associative nucleophilic substitution (SN2) mechanism. nih.gov The reaction pathway involves the formation of a five-coordinate trigonal-bipyramidal intermediate. nih.gov In the context of hydroxide complexation, the ammonia molecules act as nucleophiles, sequentially displacing the hydroxide or aqua ligands coordinated to the Pt(II) center.
Precise pH control is paramount in this synthetic approach. The pH of the reaction medium dictates the speciation of both the platinum and the ammonia. In acidic or neutral solutions, ammonia exists predominantly as the ammonium (B1175870) ion (NH₄⁺), which is a much weaker nucleophile than ammonia (NH₃). Therefore, the pH must be maintained in the alkaline range (typically pH > 9) to ensure a sufficient concentration of free ammonia to drive the complexation reaction forward.
Furthermore, the pH influences the nature of the platinum species in solution. In a study on the photodeposition of platinum on titania, it was found that varying the pH could selectively produce different platinum valence states (Pt⁰, PtᴵᴵO, or PtᴵⱽO₂). nih.gov In the synthesis of tetraammineplatinum hydroxide, if the pH is not appropriately controlled, there is a risk of precipitating insoluble platinum hydroxides or forming undesired side products. mdpi.com Therefore, a carefully controlled, consistently alkaline environment is essential to ensure both a high yield and the high purity of the final tetraammineplatinum hydroxide product.
Interactive Table 2: Key Factors in Hydroxide Complexation Synthesis
| Factor | Importance | Desired Condition | Rationale | Source |
|---|---|---|---|---|
| Platinum Precursor | Starting material | Platinum(II) hydroxide or other soluble Pt(II) salts. | Provides the central Pt(II) ion for complexation. | webqc.org |
| Ligand | Complexing agent | Aqueous ammonia (NH₃). | Acts as the nucleophile to form the stable tetraammine complex. | webqc.org |
| pH Level | Critical for speciation | Alkaline (e.g., pH > 9) | Ensures ammonia is present as NH₃ (strong nucleophile) rather than NH₄⁺ and prevents precipitation of undesired platinum species. | nih.govmdpi.com |
| Equilibrium | Product formation | Drive reaction to completion. | High concentration of NH₃ shifts equilibrium towards the [Pt(NH₃)₄]²⁺ product. | chegg.comchegg.com |
Alternative and Emerging Synthetic Strategies
While traditional synthesis routes for tetraammineplatinum hydroxide hydrate are well-established, research into alternative and emerging strategies aims to enhance purity, yield, and process efficiency. These strategies often focus on novel precipitation techniques and electrochemical routes.
Controlled Precipitation Techniques
Controlled precipitation is a crucial technique in the synthesis and purification of platinum compounds. In the context of this compound, it is often employed to selectively remove impurities or to isolate the target compound from a reaction mixture.
A classic example of controlled precipitation in platinum chemistry is the use of ammonium chloride to precipitate platinum from a solution containing various platinum group metals. This method leverages the low solubility of ammonium chloroplatinate ((NH₄)₂PtCl₆) compared to the salts of other metals like palladium and rhodium. By carefully controlling factors such as pH and temperature, a selective precipitation of platinum can be achieved. For instance, maintaining a pH of 1 and heating the solution to 80°C before adding solid ammonium chloride facilitates the formation of the desired precipitate. alfa-chemistry.com The efficiency of this precipitation is dependent on the initial concentration of platinum, with higher concentrations leading to a greater direct yield. alfa-chemistry.com
In the synthesis of this compound from its chloride precursor, a key precipitation step involves the removal of chloride ions. This is typically achieved by reacting the aqueous solution of tetraammineplatinum(II) chloride with silver(I) oxide. google.com The reaction produces a precipitate of silver chloride, which is then removed by filtration. google.com Research has shown that the stoichiometry of this reaction is critical for achieving high purity. Using a molar ratio of silver to platinum between 2.3 and 4 results in a significant reduction of chloride ion concentration in the final product. google.com This controlled precipitation is a foundational step before subsequent purification stages.
Electrochemical Synthesis Routes
The application of tetraammineplatinum hydroxide in electrochemical processes, such as in electrocatalysis for fuel cells and in electroplating, is well-documented. However, the use of electrochemical methods for the direct synthesis of this compound is not widely reported in publicly available scientific literature. This suggests that electrochemical synthesis is an emerging area of research with potential for future development rather than a currently established alternative strategy. The complex coordination chemistry of platinum and the potential for multiple redox reactions at the electrode surface present challenges that require further investigation to develop a viable and controlled electrochemical synthesis route.
Purity Assessment and Isolation Techniques in Research Synthesis
The purity of this compound is paramount for its use in research and industrial applications, as impurities can adversely affect catalytic performance and material properties. Consequently, robust assessment and isolation techniques are integral to its synthesis.
Precipitation and Recrystallization Methods
Precipitation is a fundamental technique for both the synthesis and purification of this compound. As previously discussed, the precipitation of silver chloride is a critical step in removing halide impurities from the precursor, tetraammineplatinum(II) chloride. google.com Following the removal of the silver chloride precipitate, the resulting aqueous solution of tetraammineplatinum hydroxide is often subjected to further purification.
Recrystallization is a common method for purifying solid compounds. While specific detailed research findings on the recrystallization of this compound are not extensively documented in the provided search results, the general principle involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. This process allows for the formation of a more ordered and purer crystal lattice, while impurities remain in the mother liquor. The choice of solvent and the control of the cooling rate are critical parameters in achieving high purity through recrystallization.
Chromatographic Purification Approaches
Chromatographic techniques, particularly ion-exchange chromatography, are powerful tools for the purification of ionic compounds like this compound. This method separates molecules based on their net charge through reversible adsorption to a charged solid support. harvardapparatus.comthermofisher.com
In the purification of tetraammineplatinum hydroxide, anion-exchange chromatography is particularly effective for removing anionic impurities, such as chloride ions, that may remain after the initial precipitation step. google.com The process involves passing the aqueous solution of the platinum complex through a column packed with an anion-exchange resin. This resin is a solid matrix with covalently attached positively charged groups, which are associated with exchangeable counter-ions. harvardapparatus.com For the purification of tetraammineplatinum hydroxide, the resin is typically pre-treated with a hydroxide solution to ensure the exchangeable ions are hydroxide ions. google.com As the solution passes through the column, anionic impurities like chloride and any residual silver complex anions are adsorbed onto the resin, while the cationic tetraammineplatinum(II) complex passes through, resulting in a highly purified solution of tetraammineplatinum hydroxide. google.com
The effectiveness of ion-exchange chromatography is influenced by factors such as the pH and ionic strength of the solution. harvardapparatus.comthermofisher.com By carefully controlling these parameters, a high degree of separation and purification can be achieved.
Advanced Structural Elucidation and Spectroscopic Characterization
Crystallographic Investigations
Crystallography is indispensable for determining the precise atomic arrangement of the compound in its solid state. Both single-crystal and powder X-ray diffraction techniques are employed to elucidate its structural framework.
While a definitive single-crystal X-ray diffraction study for tetraammineplatinum(II) hydroxide (B78521) hydrate (B1144303) is not prominently available in the surveyed literature, extensive analysis of closely related platinum-ammine and platinum-hydroxide complexes provides a robust model for its expected structure. For instance, crystallographic studies on cis-diamine-trans-dihydroxopyrophosphatoplatinum(IV) complexes containing ammine ligands have been successfully performed. nih.gov These studies are crucial for determining key structural parameters. The methodology involves oxidizing platinum(II) complexes with hydrogen peroxide to yield stable platinum(IV) crystals suitable for X-ray analysis. nih.gov
Such analyses reveal important structural details, including the coordination geometry around the platinum center and the precise bond lengths and angles. nih.gov For platinum(II) complexes, a distorted square-planar coordination environment is typically observed. nih.gov The data obtained from these related structures allows for a reliable prediction of the molecular geometry of the tetraammineplatinum(II) cation, [Pt(NH3)4]2+.
Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials like tetraammineplatinum(II) hydroxide hydrate. youtube.com Its primary application is the identification of the crystalline phases present in a sample by comparing the experimental diffraction pattern to reference patterns from established databases. youtube.com The technique provides a distinct fingerprint based on the constructive interference of X-rays scattered by the crystalline lattice planes.
PXRD is used to confirm the synthesis of the desired compound and to assess its purity, detecting the presence of any crystalline impurities or unreacted starting materials. youtube.comresearchgate.net Furthermore, analysis of the diffraction peak profiles can yield information about the size of the crystalline domains (crystallite size) and the presence of microstrain within the lattice. youtube.com In applications where the platinum complex is supported on another material, such as alumina (B75360) or zirconia, the absence of diffraction peaks corresponding to platinum can indicate a high dispersion of the metal complex across the support surface. mdpi.com The structure of complex platinum compounds, which may not readily form large single crystals, can be determined and refined from high-quality powder diffraction data using methods like the Rietveld refinement. nih.govnih.gov
The coordination geometry and interatomic distances in the solid state are definitively determined by X-ray diffraction. For the tetraammineplatinum(II) cation, a square-planar geometry around the central Pt(II) ion is expected. This is consistent with crystallographic analyses of numerous other Pt(II) complexes. nih.gov The platinum atom is coordinated to the nitrogen atoms of the four ammine ligands.
Table 1: Representative Interatomic Distances and Angles from a Related Platinum(IV) Ammine Hydroxo Complex
| Parameter | Value | Source Compound |
|---|---|---|
| Pt-O (phosphate) Bond Distance | 2.021-2.086 Å | cis-diamine-trans-dihydroxopyrophosphatoplatinum(IV) |
| O-Pt-O Bond Angle | >90° | cis-diamine-trans-dihydroxopyrophosphatoplatinum(IV) |
| N-Pt-N Bond Angle | >90° | cis-diamine-trans-dihydroxopyrophosphatoplatinum(IV) |
Data derived from analysis of a related Pt(IV) complex containing ammine and hydroxo ligands. nih.gov
Vibrational Spectroscopy for Ligand Bonding Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the bonding environment of the ammine (NH₃) and hydroxide (OH⁻) ligands coordinated to the platinum center.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. It is particularly sensitive to polar functional groups, making it ideal for studying the N-H bonds of the ammine ligands and the O-H bond of the hydroxide ligand. nih.gov
In studies of related platinum complexes like c,c,t-[Pt(NH3)2Cl2(OH)2], a sharp, intense O–H stretching band is observed around 3516 cm⁻¹. nih.govresearchgate.net The vibrations associated with the ammine ligands also produce characteristic bands. The N-H stretching vibrations typically appear in the region of 3100-3300 cm⁻¹, while the δ(NH) scissoring (bending) mode is found near 1600 cm⁻¹. nih.gov Furthermore, a Pt-O vibrational mode has been identified at approximately 559 cm⁻¹, providing direct information about the metal-hydroxide bond. researchgate.net
Table 2: Characteristic FTIR Vibrational Frequencies for Ligands in Platinum Hydroxide Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Ligand | Source Compound |
|---|---|---|---|
| O-H Stretch | ~3516 | Hydroxide | c,c,t-[Pt(NH₃)₂Cl₂(OH)₂] |
| N-H Stretch | 3100 - 3300 | Ammine | General Pt-Ammine Complexes |
| δ(NH) Scissoring | ~1628 | Ammine | Aromatic Amines (for reference) nih.gov |
| Pt-O Stretch | ~559 | Hydroxide | c,c,t-[Pt(NH₃)₂Cl₂(OH)₂] |
Data compiled from studies on related platinum complexes. nih.govresearchgate.netnih.gov
Raman spectroscopy is complementary to FTIR and is particularly effective for observing symmetric vibrations and the vibrations of non-polar bonds, such as the metal-ligand skeletal modes. uq.edu.au The technique involves inelastic scattering of monochromatic light.
For platinum-ammine complexes, Raman spectroscopy is crucial for assigning the Pt-N stretching and bending vibrations. researchgate.net In various [Pt(NH3)xXy] type complexes, the Pt-N stretching vibrations have been assigned to bands in the Raman spectrum. For instance, in [Pt(NH3)6]4+, the Pt-N stretching vibration is observed around 584 cm⁻¹. researchgate.net Metal-nitrogen in-plane bending vibrations are typically found in the 200-300 cm⁻¹ region, while out-of-plane bending modes appear at slightly lower frequencies. researchgate.net These low-frequency modes provide direct insight into the strength and nature of the platinum-ammine coordination bond.
Table 3: Typical Raman Shifts for Metal-Ligand Modes in Platinum Ammine Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source Compound Example |
|---|---|---|
| Pt-N Stretch | ~584 | [Pt(NH₃)₆]Cl₄ |
| Pt-N Stretch | ~390 | [Pt(CH₃)₃(NH₃)₃]Cl |
| Pt-N In-plane Bend | 200 - 300 | General Pt-Ammine Complexes |
| Pt-N Out-of-plane Bend | 180 - 250 | General Pt-Ammine Complexes |
Data compiled from spectroscopic studies of various platinum ammine complexes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for studying platinum compounds in solution. Both Platinum-195 and Proton NMR offer unique insights into the structure and bonding of the tetraammineplatinum(II) cation.
Platinum-195 (¹⁹⁵Pt) NMR is exceptionally sensitive to the electronic environment of the platinum nucleus. wikipedia.org The ¹⁹⁵Pt isotope has a natural abundance of 33.8% and a spin of I=1/2, making it well-suited for NMR studies. wikipedia.orghuji.ac.il The chemical shifts in ¹⁹⁵Pt NMR span a vast range of over 13,000 ppm, which allows for the clear differentiation of platinum species based on oxidation state, coordination number, and ligand identity. wikipedia.orgnih.gov
For Tetraammineplatinum(II) hydroxide hydrate, the key species observed in solution is the tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺. The ¹⁹⁵Pt chemical shift provides a direct probe of the Pt(II) electronic environment. The value of the chemical shift is primarily influenced by the paramagnetic contribution to the nuclear shielding, which is sensitive to the nature of the ligands bonded to the platinum atom. acs.org The four nitrogen atoms from the ammine ligands create a specific electronic environment that results in a characteristic chemical shift for the Pt(II) center. Studies on a wide range of platinum ammine complexes have shown that the substitution of ammine ligands with other groups leads to predictable changes in the ¹⁹⁵Pt chemical shift, demonstrating the technique's power in confirming the composition of the coordination sphere. uq.edu.aunih.gov The chemical shift for Pt(II) ammine complexes is distinct from that of Pt(IV) ammine complexes, which resonate significantly further downfield. nih.gov
Interactive Table: Representative ¹⁹⁵Pt NMR Chemical Shift Ranges for Platinum Ammine Complexes
| Oxidation State | Complex Type | Typical Chemical Shift Range (ppm) |
| Pt(II) | Ammine / Aqua Ligands | ~ -2500 to -1500 |
| Pt(IV) | Ammine / Hydroxo | ~ +800 to +1300 |
| Note: Chemical shifts are relative to Na₂PtCl₆. The specific shift for [Pt(NH₃)₄]²⁺ falls within the typical range for Pt(II) complexes. |
Proton (¹H) NMR spectroscopy is used to characterize the protons of the ammine (NH₃) ligands. Upon coordination to the platinum(II) center, the chemical shift of the ammine protons is altered compared to free ammonia (B1221849). rsc.org This coordination-induced shift provides evidence of the ligand-metal bond formation.
A key feature in the ¹H NMR spectrum of the [Pt(NH₃)₄]²⁺ cation is the presence of satellite peaks flanking the main resonance of the ammine protons. These satellites arise from the coupling between the protons and the NMR-active ¹⁹⁵Pt nucleus (J-coupling). nih.gov The appearance of these satellites, with an intensity pattern reflecting the natural abundance of ¹⁹⁵Pt (approximately 17:66:17 for a singlet), is definitive proof that the ammine ligands are directly bonded to a platinum atom in the solution. wikipedia.org The magnitude of the two-bond coupling constant (²J(¹⁹⁵Pt-¹H)) typically falls between 25 and 90 Hz and provides further structural information. huji.ac.il
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. For Tetraammineplatinum(II) hydroxide hydrate, XAS at the platinum L₃-edge (11.564 keV) is used to determine the oxidation state and coordination environment. iastate.edu The XAS spectrum is divided into two regions: XANES and EXAFS. mdpi.com
The EXAFS region of the spectrum provides detailed information about the local atomic environment around the central platinum atom. mdpi.com It allows for the precise determination of the number and type of neighboring atoms and their respective interatomic distances (bond lengths). For the [Pt(NH₃)₄]²⁺ cation, EXAFS analysis confirms the coordination of four nitrogen atoms to the platinum center in a square-planar geometry. Analysis of related hydrated platinum(II) ammine complexes shows a characteristic Pt-N bond distance of approximately 2.01 Å. researchgate.net This technique is crucial for confirming the integrity of the primary coordination sphere of the complex.
Interactive Table: EXAFS-Derived Structural Parameters for a Related Pt(II) Ammine Complex
| Parameter | Description | Value (Å) |
| Pt-N Bond Distance | The distance between the Pt center and N atoms | 2.01 (2) |
| Pt-O Bond Distance | The distance between the Pt center and O atoms | 2.01 (2) |
| Data from a study on the hydrated cis-diammineplatinum(II) complex, a close structural analog. researchgate.net |
The XANES region is highly sensitive to the oxidation state and coordination geometry of the platinum atom. nih.gov The position of the absorption edge, often referred to as the "white line," shifts to higher energy as the oxidation state of the absorbing atom increases. xrayabsorption.org This is because more energy is required to excite a core electron to an unoccupied orbital in a more positively charged ion.
For Tetraammineplatinum(II) hydroxide hydrate, the Pt L₃-edge XANES spectrum is used to confirm the +2 oxidation state of the platinum. nih.gov The energy of the white line for a Pt(II) complex is distinctly lower than that for a Pt(IV) complex. For instance, studies have shown that the Pt L₃-edge for a Pt(II) porphyrin complex is at 11566.0 eV, while the corresponding Pt(IV) complex has an edge energy of 11567.2 eV, a shift of 1.2 eV. rsc.org This clear energy separation allows for the unambiguous determination of the platinum oxidation state in the compound. researchgate.net
Interactive Table: Representative Pt L₃-edge XANES Energies for Different Oxidation States
| Platinum Species | Oxidation State | Pt L₃-edge Energy (eV) |
| Pt(II) in Ptᴵᴵ[TpCF₃PP] | Pt(II) | 11566.0 |
| Pt(IV) in Ptᴵⱽ[TpCF₃PP]Cl₂ | Pt(IV) | 11567.2 |
| Data from reference platinum porphyrin complexes illustrating the energy shift with oxidation state. rsc.org |
Photoelectron Spectroscopy for Surface and Electronic Structure
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the first few nanometers of a material's surface. rsc.org
For solid Tetraammineplatinum(II) hydroxide hydrate, XPS analysis of the Pt 4f core level provides direct confirmation of the Pt(II) oxidation state. The binding energy of the Pt 4f electrons is characteristic of the chemical environment of the platinum atom. Research on tetraammineplatinum(II) species adsorbed on a surface shows a Pt 4f₇/₂ binding energy of approximately 71.7 eV, which is indicative of a Pt(II) species. researchgate.net This value is distinct from that of metallic platinum (Pt(0)) and higher oxidation states like Pt(IV). This technique is particularly valuable for analyzing the compound in its solid form or when supported on a substrate. acs.orgacs.org
Interactive Table: Characteristic XPS Binding Energy for Tetraammineplatinum(II)
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The analysis of tetraammineplatinum(II) hydroxide hydrate by XPS provides critical insights into the platinum oxidation state and the chemical environment of the nitrogen and oxygen atoms.
High-resolution XPS scans of the Pt 4f region for tetraammineplatinum(II) hydroxide adsorbed on carbon surfaces reveal a doublet corresponding to the Pt 4f₇/₂ and Pt 4f₅/₂ core levels. The Pt 4f₇/₂ peak has been observed at a binding energy of approximately 71.7 eV, and the Pt 4f₅/₂ peak at around 75.0 eV. nih.gov These binding energies are characteristic of platinum in the +2 oxidation state (Pt(II)), confirming the formal oxidation state of the central metal ion in the complex. nih.gov The observed values are slightly shifted compared to bulk platinum metal (around 71.0 eV for Pt 4f₇/₂) but are consistent with platinum(II) species. thermofisher.com
The O 1s spectrum is anticipated to exhibit contributions from the hydroxide (OH⁻) anions and the water of hydration (H₂O). The hydroxide O 1s peak is generally observed in the range of 531-532 eV. researchgate.net The O 1s peak for water of hydration typically appears at a slightly higher binding energy, often around 532-534 eV, due to the different chemical environment. researchgate.net Deconvolution of the O 1s spectrum would be necessary to distinguish between these two oxygen species.
Ultraviolet Photoelectron Spectroscopy (UPS) for Valence Band Structure
Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to investigate the valence band electronic structure of materials. researchgate.net By using a low-energy ultraviolet photon source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV), UPS probes the molecular orbitals involved in chemical bonding. youtube.com
Thermogravimetric Analysis (TGA) and Thermal Decomposition Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is invaluable for determining the thermal stability, water content, and decomposition pathways of hydrated compounds like tetraammineplatinum(II) hydroxide hydrate.
Hydrate Water Content and Dehydration Pathways
The initial mass loss observed in the TGA of tetraammineplatinum(II) hydroxide hydrate corresponds to the removal of water of hydration. The dehydration process typically occurs at relatively low temperatures, generally below 150 °C. The exact temperature and the number of steps in the dehydration process depend on the number of water molecules present and how they are bound within the crystal lattice.
A typical TGA curve would show a distinct weight loss step in this initial temperature range. The percentage of mass lost during this step can be used to calculate the number of moles of water per mole of the complex, thus determining the value of 'x' in the formula Pt(NH₃)₄₂·xH₂O. For instance, a single-step dehydration would suggest that all water molecules are equivalently bound, while a multi-step process would indicate the presence of water molecules with different binding energies.
Thermal Transformations to Platinum-Containing Materials
Following dehydration, further heating of the anhydrous tetraammineplatinum(II) hydroxide leads to the decomposition of the complex. This process is more complex and often occurs in multiple, sometimes overlapping, stages. The decomposition pathway is highly dependent on the atmosphere (e.g., inert or oxidizing).
Pt(NH₃)₄₂ → Pt(OH)₂ + 4NH₃ Pt(OH)₂ → PtO + H₂O PtO → Pt + ½O₂
In an oxidizing atmosphere (e.g., air or oxygen), the decomposition of the ammine ligands can be accompanied by oxidation reactions. The final product in this case is often a platinum oxide, such as PtO or PtO₂, or metallic platinum at very high temperatures. hku.hk The decomposition of the complex is reported to begin around 211 °C. sigmaaldrich.com
Evolved gas analysis (EGA) coupled with TGA, such as TGA-Mass Spectrometry (TGA-MS), can be used to identify the gaseous products released at each stage of the decomposition, such as water, ammonia, and nitrogen oxides (in an oxidizing atmosphere), providing a more detailed understanding of the reaction mechanism. researchgate.net
Coordination Chemistry, Reactivity, and Solution Behavior
Aqueous Solution Chemistry and Speciation
In aqueous solution, Tetraammineplatinum(II) hydroxide (B78521), with the formula Pt(NH₃)₄₂, dissociates to form the complex cation [Pt(NH₃)₄]²⁺ and hydroxide ions. pitt.edulibretexts.org The behavior of this complex is significantly influenced by the composition of the solution, particularly its pH.
The tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, is relatively stable in aqueous solution. However, like other metal aqua ions, coordinated water molecules in related aqua-ammine platinum(II) complexes can undergo hydrolysis, where they act as Brønsted acids and donate a proton to the surrounding water. While tetraammineplatinum(II) itself does not have aqua ligands, understanding the hydrolysis of its aqua analogues provides insight into its stability and potential reaction pathways in acidic or basic conditions.
For instance, the diaqua species that could be formed from the displacement of two ammonia (B1221849) ligands, [Pt(NH₃)₂(H₂O)₂]²⁺, would exhibit acidic properties. The pKa values for the deprotonation of these coordinated water molecules are crucial for understanding the speciation of the complex at different pH values. Studies on related dinuclear platinum complexes have determined pKa values for diaqua species to be around 5.62. researchgate.net This indicates that in neutral to alkaline solutions, the hydroxo species would be significant.
The hydrolysis equilibria can be represented by the following general equations for a generic diaqua-ammine platinum(II) complex:
[Pt(NH₃)₂(H₂O)₂]²⁺ + H₂O ⇌ [Pt(NH₃)₂(H₂O)(OH)]⁺ + H₃O⁺ (pKa₁) [Pt(NH₃)₂(H₂O)(OH)]⁺ + H₂O ⇌ [Pt(NH₃)₂(OH)₂] + H₃O⁺ (pKa₂)
The pH of the solution plays a critical role in the stability and transformation of platinum(II) ammine complexes. In acidic media, the hydroxide ions from Tetraammineplatinum(II) hydroxide are neutralized. In strongly acidic conditions, the ammine ligands themselves can be protonated and subsequently dissociate from the platinum center, leading to the formation of aqua-ammine complexes.
Conversely, in alkaline solutions, the high concentration of hydroxide ions suppresses the hydrolysis of any formed aqua species and stabilizes the hydroxo complexes. The stability of the [Pt(NH₃)₄]²⁺ cation is generally high across a range of pH values, but extreme pH conditions can lead to decomposition or transformation of the complex. The study of the pH-dependent speciation of metal complexes is essential for understanding their behavior in various chemical and biological environments. researchgate.net
Ligand Substitution Reactions
The square planar geometry of the [Pt(NH₃)₄]²⁺ complex makes it susceptible to associative ligand substitution reactions. These reactions are fundamental to the synthesis of other platinum compounds and are governed by kinetic and mechanistic principles.
The exchange of ammonia and hydroxide ligands in Tetraammineplatinum(II) hydroxide is a dynamic process. While specific kinetic data for the exchange of ammonia in [Pt(NH₃)₄]²⁺ in solution is not extensively detailed in the provided search results, the general mechanism for ligand exchange in square planar Pt(II) complexes is well-established and proceeds through an associative pathway. libretexts.orgsemanticscholar.org This involves the formation of a five-coordinate trigonal bipyramidal intermediate.
The rate of ligand exchange is influenced by several factors, including the nature of the entering and leaving groups, and the ligands trans to the leaving group (the trans effect). The general rate law for the substitution of a ligand X by Y in a square planar complex is:
Rate = k₁[Complex] + k₂[Complex][Y]
The k₁ pathway corresponds to a solvent-assisted route, while the k₂ pathway represents direct nucleophilic attack by the entering ligand Y. libretexts.org Studies on the desorption and diffusion of ammonia on platinum surfaces provide insights into the fundamental interactions, with activation energies for desorption from terrace sites being around 1.13 ± 0.02 eV. semanticscholar.orgfishersci.com
The exchange of hydroxide ions is generally rapid due to their high lability. The mechanism is also expected to be associative.
The tetraammineplatinum(II) cation readily reacts with various anionic ligands in solution, leading to the substitution of one or more ammonia ligands. The trans effect plays a crucial role in determining the stereochemistry of the products. The trans effect series indicates the ability of a ligand to direct the substitution to the position trans to itself. A general series is:
CN⁻ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O
For the reaction of [Pt(NH₃)₄]²⁺ with chloride ions, the first substitution is random. However, the second substitution is directed by the trans effect of the first chloride ligand, which is greater than that of ammonia. This leads to the preferential formation of the trans-isomer, trans-[Pt(NH₃)₂Cl₂]. uci.edu
The reaction with cyanide ions, which have a very strong trans effect, leads to the rapid substitution of all four ammonia ligands to form the highly stable tetracyanoplatinate(II) ion, [Pt(CN)₄]²⁻. Kinetic studies of such reactions often reveal a two-term rate law, consistent with an associative mechanism.
Table 1: Reactivity of [Pt(NH₃)₄]²⁺ with Anionic Ligands
| Entering Ligand | Product(s) | Key Mechanistic Feature |
|---|---|---|
| Chloride (Cl⁻) | trans-[Pt(NH₃)₂Cl₂] | Governed by the trans effect of the first substituted chloride. uci.edu |
Redox Chemistry of the Platinum Center
The platinum center in Tetraammineplatinum(II) hydroxide can undergo both oxidation (from Pt(II) to Pt(IV)) and reduction.
The oxidation of [Pt(NH₃)₄]²⁺ can be achieved using strong oxidizing agents. For example, reaction with hydrogen peroxide (H₂O₂) leads to the formation of the corresponding platinum(IV) complex, trans-[Pt(NH₃)₄(OH)₂]²⁺. The kinetics of this reaction have been studied and are first order in both the platinum(II) complex and hydrogen peroxide. This oxidation is proposed to occur via a one-step, two-electron transfer mechanism.
The reduction of related platinum(IV) ammine complexes back to platinum(II) can be initiated by various reducing agents. The standard reduction potential (E°) for the Pt(II)/Pt(0) couple in the presence of ammonia is given for [Pt(NH₃)₄]²⁺ + 2e⁻ ⇌ Pt + 4NH₃ as -0.05 V. issr.edu.kh The redox potential for the Pt(IV)/Pt(II) couple is influenced by the nature of the ligands. For many platinum(IV) complexes, reduction is a key step in their biological activity.
Table 2: Redox Reactions of the Tetraammineplatinum Core
| Reaction Type | Reactant(s) | Product(s) | E° (V) (if applicable) |
|---|---|---|---|
| Oxidation | [Pt(NH₃)₄]²⁺ + H₂O₂ | trans-[Pt(NH₃)₄(OH)₂]²⁺ | N/A |
Reduction Pathways of Platinum(II) to Platinum(I) or Platinum(0) Species
The reduction of the tetraammineplatinum(II) complex can lead to the formation of platinum(I) or platinum(0) species. While the direct reduction to Pt(I) is less common, the reduction to elemental platinum(0) is a well-documented process. For instance, anaerobic granular sludge has been shown to effectively reduce Pt(II) to Pt(0) nanoparticles. nih.gov This reduction can proceed through both chemical and biological pathways. nih.gov
In some cases, the reduction process is not straightforward. For example, in certain environments, Pt(II) might undergo oxidation to Pt(IV) before being reduced. nih.gov The reduction of Pt(IV) to Pt(0) is a multi-step process where Pt(II) can be an intermediate. nih.gov However, studies have shown that the reduction of Pt(II) to Pt(0) is significantly faster than the reduction of Pt(IV), suggesting that Pt(II) is unlikely to accumulate as an intermediate during the reduction of Pt(IV). nih.gov
Chemical reductants like hydrogen and formate (B1220265) can also facilitate the reduction of Pt(II) to Pt(0). nih.gov The resulting platinum nanoparticles can be deposited both intracellularly and extracellularly in microbial systems. nih.gov
Table 1: Reduction of Pt(II) to Pt(0) by Anaerobic Granular Sludge
| Condition | Primary Reductant | Observation |
| Biologically-catalyzed | Ethanol | Increased Pt(II) reduction rates with higher initial concentrations of Pt(II), ethanol, or biomass. nih.gov |
| Chemically-supported | Hydrogen, Formate | Promotes the chemical reduction of Pt(II) to Pt(0). nih.gov |
Oxidation Reactions and Formation of Platinum(IV) Species
The square-planar tetraammineplatinum(II) cation can be oxidized to form octahedral platinum(IV) complexes. acs.org This oxidation is a common reaction for d⁸ platinum(II) complexes. acs.org Oxidizing agents such as hydrogen peroxide and peroxodisulfate ions can be used to achieve this transformation. acs.org
When hydrogen peroxide is used as the oxidizing agent, it reacts with [Pt(NH₃)₄]²⁺ to form trans-Pt(NH₃)₄(OH)₂²⁺. acs.orgmdpi.com This reaction is proposed to proceed via a one-step, two-electron oxidation mechanism. acs.org The rate of this reaction is dependent on the concentrations of both the platinum(II) complex and hydrogen peroxide. acs.org
The oxidation by peroxodisulfate ion is more complex, yielding primarily Pt(NH₃)₄OHSO₄⁺ and Pt(NH₃)₄(SO₄)₂. acs.org This reaction is believed to follow a radical mechanism involving the sulfate (B86663) radical anion (SO₄⁻) and a platinum(III) intermediate, Pt(NH₃)₄SO₄⁺. acs.org
Table 2: Oxidation Products of [Pt(NH₃)₄]²⁺
| Oxidizing Agent | Primary Product(s) | Proposed Mechanism |
| Hydrogen Peroxide (H₂O₂) | trans-Pt(NH₃)₄(OH)₂²⁺ acs.org | One-step two-electron oxidation acs.org |
| Peroxodisulfate Ion (S₂O₈²⁻) | Pt(NH₃)₄OHSO₄⁺ and Pt(NH₃)₄(SO₄)₂ acs.org | Radical mechanism involving SO₄⁻ and a Pt(III) intermediate acs.org |
The formation of platinum(IV) complexes is significant as they are often more kinetically inert than their platinum(II) counterparts. researchgate.net This property is particularly relevant in the development of platinum-based prodrugs, where the platinum(IV) complex is reduced in vivo to the active platinum(II) species. researchgate.netnih.gov
Pulse Radiolysis Studies of Transient Species Formation
Pulse radiolysis is a powerful technique used to study the fast reactions of transient species in solution. nih.gov While specific pulse radiolysis studies focusing solely on tetraammineplatinum(II) hydroxide hydrate (B1144303) are not extensively detailed in the provided search results, the general principles of this technique can be applied to understand its potential reactions.
Pulse radiolysis of aqueous solutions generates highly reactive species such as the hydrated electron (e⁻aq), hydroxyl radical (•OH), and hydrogen atom (H•). nih.gov These species can react with the [Pt(NH₃)₄]²⁺ cation. The hydrated electron is a potent reducing agent and would be expected to reduce the platinum(II) center, potentially forming transient platinum(I) or even platinum(0) species. Conversely, the hydroxyl radical is a strong oxidizing agent and could oxidize the platinum(II) complex, likely forming a transient platinum(III) species as an intermediate in the pathway to a more stable platinum(IV) complex.
Interactions with Solvents and Other Chemical Species
Hydration Shell Structure and Dynamics
In aqueous solution, the [Pt(NH₃)₄]²⁺ cation is surrounded by a hydration shell of water molecules. Extended X-ray Absorption Fine Structure (EXAFS) studies on related hydrated platinum(II) ions reveal important structural details. For the hydrated platinum(II) ion, [Pt(H₂O)₄]²⁺, four water molecules are strongly bound in a square-planar geometry with a Pt-O bond distance of approximately 2.01 Å. researchgate.netnih.gov Additionally, one or two water molecules are more weakly coordinated in the axial positions at a longer distance of about 2.39 Å. researchgate.netnih.gov
A similar coordination environment is observed for the hydrated cis-diammineplatinum(II) complex, with two ammine and two aqua ligands strongly bound and one or two axial water molecules at a distance of 2.37 Å. researchgate.netnih.gov It is reasonable to infer a similar, though not identical, hydration structure for the tetraammineplatinum(II) cation, where the primary coordination sphere is occupied by the four ammonia ligands, and the interaction with the solvent occurs beyond this inner sphere.
Complexation with Ions and Molecules in Solution
The tetraammineplatinum(II) cation can interact with various ions and molecules in solution. These interactions can range from simple ion-pairing to the formation of new complex species. For instance, the complex can form salts with anions like chromate (B82759) and dichromate. nih.gov
The reactivity of the platinum(II) center also allows for ligand exchange reactions, although the ammine ligands in the tetraammine complex are generally quite stable. Studies on the complexation of Pt(II) with other ligands, such as 4-nitroisoxazoles, demonstrate that the formation of new complexes can be influenced by steric hindrance and the electronic properties of the incoming ligands. nih.gov For example, the reaction of potassium tetrachloroplatinate(II) with 3,5-dimethyl-4-nitroisoxazole (B73060) leads to the formation of cis and trans dichlorobis(3,5-dimethyl-4-nitroisoxazole)platinum(II) complexes. nih.gov Similarly, complexation with 1-methylnitropyrazoles has also been studied, highlighting the influence of substituent positions on the pyrazole (B372694) ring on the success of complex formation. nih.gov
The interaction of platinum complexes with biologically relevant molecules like glutathione (B108866) is also an area of interest, as it can lead to the deactivation of the platinum species. nih.gov
Theoretical and Computational Insights into Coordination and Reactivity
Theoretical and computational chemistry provide valuable tools for understanding the structure, bonding, and reactivity of coordination complexes like tetraammineplatinum(II). mit.edupitt.edu Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have been employed to study the conformational landscapes of platinum(II)-tetraamine complexes. nih.gov These studies reveal that the stability of different conformers is influenced by electronic interactions between various parts of the molecule, including the platinum(II) ion and the amine groups. nih.gov
Computational methods are also used to predict the outcomes of chemical reactions. For example, thermodynamic studies can support the likelihood of certain reactions, such as the disproportionation of platinum(II) fluoride (B91410) into platinum(0) and platinum(IV) fluoride. scirp.org Molecular Orbital (MO) theory and population analysis help in understanding the nature of the bonding between the platinum center and its ligands. scirp.org These theoretical approaches can explain, for instance, why certain platinum(II) halides are stable while others are not, based on the quality of orbital overlap. scirp.org
Density Functional Theory (DFT) for Electronic Structure and Bonding
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering profound insights into the geometric and electronic structures of transition metal complexes. cornell.edu It is particularly valuable for studying platinum-based compounds, where it can predict structures and energies with high accuracy, aiding in the interpretation of complex experimental data. cornell.edu
Systematic studies have been conducted to determine the most reliable DFT methods for platinum complexes. An evaluation of 80 different DFT functionals found that a specific combination of methods yields the best agreement with experimental geometries. cornell.edu This optimal approach involves using the PBE0 hybrid functional, the def2-TZVP basis set for ligand atoms, the Zeroth-Order Regular Approximation (ZORA) for relativistic effects, and including corrections for both solvation and dispersion forces. cornell.edu The accuracy of this methodology has been validated by comparing the DFT-optimized geometry of a novel complex with EXAFS (Extended X-ray Absorption Fine Structure) data, showing excellent agreement. cornell.edu
DFT calculations are instrumental in exploring the potential energy surfaces of tetraammine Pt(II) complexes. nih.gov By systematically varying key dihedral angles, researchers can map out the conformational landscape and identify the most stable isomers. nih.gov For instance, in studies of chiral tetraamine (B13775644) Pt(II) complexes, calculations at the B3LYP/LANL2DZ level of theory have successfully predicted the preferential stability of one diastereomer over others. nih.gov
To further dissect the nature of chemical bonds and intermolecular interactions, DFT is often paired with Natural Bond Orbital (NBO) analysis. NBO analysis on platinum tetraamine complexes has revealed that their stability is often derived from a combination of electronic interactions, including those between ligands, and between the ligands and the central platinum(II) ion. nih.gov DFT can also be used to calculate a variety of reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which provide a quantitative measure of the stability and reactive nature of the complexes. nih.gov
| Parameter | Description | Findings/Examples | Reference |
| Computational Method | A specific approach within DFT used for calculations. | The PBE0 functional, combined with the def2-TZVP basis set, ZORA, and solvation/dispersion corrections, provides highly accurate geometries for Pt complexes. | cornell.edu |
| Analysis Technique | A method used to interpret the raw output of DFT calculations. | Natural Bond Orbital (NBO) analysis is used to identify key stabilizing electronic interactions within the complex. | nih.gov |
| Calculated Properties | Physical or chemical characteristics predicted by the calculations. | Potential energy surfaces, stable conformations (diastereomers), and reactivity descriptors (e.g., chemical potential, hardness) are calculated to understand stability. | nih.govnih.gov |
| Level of Theory | The specific combination of functional and basis set used. | B3LYP/LANL2DZ has been employed to compute the potential energy surfaces of chiral tetraamine Pt(II) complexes. | nih.gov |
Molecular Dynamics Simulations for Solution Behavior and Hydration
Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, making it an ideal technique for studying the [Pt(NH₃)₄]²⁺ cation in an aqueous environment. These simulations track the movements of the ion and surrounding water molecules, providing a detailed picture of hydration phenomena. iupac.org
A typical MD simulation involves a central platinum complex placed within a defined volume (a "box") of water molecules. iupac.orggfz-potsdam.de To simulate a bulk solution and avoid edge effects, periodic boundary conditions are applied, where a particle exiting one side of the box re-enters on the opposite side. iupac.orggfz-potsdam.de The accuracy of an MD simulation is critically dependent on the force field—a set of parameters and equations that defines the potential energy of the system. The interactions between water molecules are often described by established models like the flexible BJH model. iupac.org The crucial platinum-water and platinum-ion interaction potentials are often derived from more fundamental quantum mechanical calculations to ensure physical accuracy. iupac.org
MD simulations have shown that the structure and dynamics of water are significantly altered in the vicinity of platinum surfaces and ions. iupac.org The simulations reveal distinct layers of water molecules, known as hydration shells, forming around the cation. The water molecules in the innermost "adsorbate" layer, directly interacting with the complex, exhibit orientations and properties that are markedly different from those in the bulk liquid. iupac.org These simulations can quantify the number of water molecules in each hydration shell and their average residence time, providing a dynamic view of the ion's immediate environment.
The methodology of MD is also applied to study the dissociation of hydrates, which can be conceptually informative for understanding the stability of hydrated complexes. gfz-potsdam.de In such studies, thermal stimulation is applied to the system, and the simulation tracks the resulting morphological changes and the process of dissociation at a molecular level. gfz-potsdam.de This approach demonstrates how MD can be used to investigate the structural stability of a hydrated species in response to environmental changes. gfz-potsdam.de
| Parameter | Description | Model/Method | Reference |
| Simulation System | The components included in the MD simulation. | A lamella of water molecules between platinum crystals or an ion in a box of water. | iupac.org |
| Water Model | The force field used to describe water-water interactions. | The flexible BJH model has been successfully used in simulations of aqueous electrolyte solutions. | iupac.org |
| Interaction Potential | The mathematical function describing forces between different components. | Platinum-water potentials can be derived from molecular orbital calculations to accurately model their interaction. | iupac.org |
| Boundary Conditions | The rules applied at the edges of the simulation box. | Periodic boundary conditions are used in all directions to simulate an infinitely extended system. | iupac.orggfz-potsdam.de |
| Key Findings | The primary outcomes and observations from the simulation. | Water structure is significantly influenced by the platinum surface, with distinct properties in the adsorbate layer compared to bulk water. | iupac.org |
Advanced Materials Synthesis and Engineering Using Tetraammineplatinum Hydroxide Hydrate As a Precursor
Synthesis of Supported Platinum Catalysts
Tetraammineplatinum (II) hydroxide (B78521) hydrate (B1144303) serves as a versatile precursor for the manufacture of supported platinum catalysts. matthey.com These materials are critical in various industrial applications, including in the automotive and chemical sectors. matthey.com The precursor is available in both solid and solution forms, offering a range of platinum concentrations. matthey.com
Impregnation Techniques for Catalyst Preparation
Impregnation is a widely used method for depositing a platinum precursor onto a support material. The choice of impregnation technique significantly influences the final properties of the catalyst, such as metal dispersion and particle size.
Wet impregnation is a conventional method for preparing supported catalysts. This technique involves dissolving the tetraammineplatinum hydroxide hydrate in a solvent and then immersing the oxide support material in the solution. The support materials, such as ceria (CeO2), alumina (B75360) (Al2O3), silica-alumina (SiO2-Al2O3), and zirconia (ZrO2), provide a high surface area for the dispersion of the platinum. sigmaaldrich.commdpi.com
The interaction between the platinum precursor and the support is crucial for achieving high dispersion. For instance, in the preparation of Pt/CeO2 catalysts for the water-gas shift reaction, the tetraammineplatinum(II) hydroxide hydrate precursor is used to impregnate the ceria support. sigmaaldrich.com Similarly, alumina-supported palladium catalysts have been studied for steam reforming of methane (B114726), where the addition of ceria or lanthana can modify the surface properties and catalytic behavior. researchgate.net The pH of the impregnation solution plays a significant role; adjusting the pH to create an opposing surface charge on the support relative to the platinum precursor ions enhances adsorption and improves platinum dispersion. researchgate.net
The following table outlines various oxide supports and their role in catalyst preparation.
| Support Material | Application/Interaction with Platinum Precursor |
| Ceria (CeO2) | Used in the synthesis of Pt/CeO2 catalysts for the water-gas shift reaction. sigmaaldrich.com The addition of ceria to alumina-supported catalysts can lead to partial coverage of the metal by ceria species, influencing the catalytic activity. researchgate.net |
| Alumina (Al2O3) | A common support material where the pH adjustment of the precursor suspension is critical for enhancing platinum dispersion. researchgate.net |
| Silica-Alumina (SiO2-Al2O3) | Utilized as a support where the interaction with the platinum precursor affects the final catalyst properties. researchgate.net |
| Zirconia (ZrO2) | Incorporated into silica (B1680970) supports to improve the dispersion of platinum, leading to enhanced catalytic activity in reactions like carbon monoxide oxidation. |
This table summarizes the application of different oxide supports in the wet impregnation technique for catalyst preparation.
Charge-Enhanced Dry Impregnation (CEDI) and Strong Electrostatic Adsorption (SEA) are advanced techniques designed to achieve high metal dispersion and small particle sizes. researchgate.netsc.edu
Strong Electrostatic Adsorption (SEA) leverages the electrostatic attraction between the charged surface of the support and the ionic platinum complex. sc.eduaiche.org The pH of the solution is adjusted to be significantly different from the point of zero charge (PZC) of the support, inducing a surface charge that strongly adsorbs the precursor ions. aiche.org This strong interaction leads to highly dispersed metal nanoparticles. researchgate.net For instance, the adsorption of the cationic complex [(NH3)4Pt]2+ onto a negatively charged support surface is a classic example of SEA. nih.gov This method is effective for creating catalysts with ultrasmall nanoparticles, typically less than 2 nm. sc.edu
Charge-Enhanced Dry Impregnation (CEDI) combines the simplicity of dry impregnation with the benefits of SEA. researchgate.netresearchgate.net In CEDI, an acid or base is added to the impregnation solution to charge the system and promote the electrostatic adsorption of the metal precursor onto the support at incipient wetness conditions. mdpi.com This technique has been shown to significantly improve metal dispersion compared to conventional dry impregnation while reducing preparation time and metal loss compared to SEA. researchgate.net CEDI has been successfully used to synthesize highly dispersed Pt/carbon xerogel catalysts and bimetallic nanoparticles. researchgate.net
The table below compares key features of CEDI and SEA techniques.
| Feature | Charge-Enhanced Dry Impregnation (CEDI) | Strong Electrostatic Adsorption (SEA) |
| Principle | Combines dry impregnation with electrostatic adsorption. researchgate.net | Utilizes strong electrostatic attraction between precursor and support. aiche.org |
| Metal Dispersion | High | High |
| Particle Size | Small, narrow distribution researchgate.net | Ultrasmall (< 2 nm) sc.edu |
| Advantages | Simple, reduced metal loss and preparation time compared to SEA. researchgate.net | Produces highly dispersed catalysts with very small nanoparticles. researchgate.net |
| Example Application | Synthesis of highly dispersed Pt/carbon xerogel catalysts. researchgate.net | Deposition of [(NH3)4Pt]2+ on TiO2 for single-atom catalysts. nih.gov |
This table provides a comparative overview of the CEDI and SEA impregnation techniques.
In-situ Reduction Methods for Supported Platinum Nanoparticles
Following impregnation, the platinum precursor on the support must be reduced to its metallic state (Pt(0)) to form active catalytic nanoparticles. In-situ reduction methods involve the chemical conversion of the adsorbed tetraammineplatinum(II) complex directly on the support material.
Common reducing agents include hydrogen gas, formaldehyde, and L-ascorbic acid. semanticscholar.org The reduction process can be carried out under various conditions, such as flowing hydrogen at elevated temperatures. For example, substrates with deposited this compound can be reduced at 550 °C in a hydrogen gas environment to form metallic platinum particles. researchgate.net The reduction of Pt(IV) ions to Pt(0) can also be achieved through sonochemical methods or by using anaerobic sludge, which can facilitate the formation of platinum nanoparticles. researchgate.netnih.gov The choice of reducing agent and the reduction conditions significantly impact the final particle size and morphology. For instance, an in-situ chemical reductive growth method using ascorbic acid can produce spherical, agglomerated platinum nanostructures on indium tin oxide surfaces. nih.gov
Control over Platinum Particle Size and Dispersion on Supports
Achieving optimal catalytic performance often requires precise control over the size and dispersion of the platinum nanoparticles on the support. Several factors influence these properties when using this compound as a precursor.
The concentration of the precursor, the pH of the impregnation solution, and the choice of support material all play crucial roles. researchgate.netmdpi.com Adjusting the pH of the precursor suspension can significantly improve platinum dispersion by strengthening the adsorption of the platinum complex onto the support. researchgate.net For example, on silica supports, higher dispersions are obtained at lower platinum loadings and by drying in air followed by reduction at a specific temperature. researchgate.net
The heat treatment conditions during and after reduction also have a profound effect. matthey.com Increasing the calcination temperature can lead to a decrease in platinum dispersion. researchgate.net Conversely, specific heat treatments can be intentionally applied to control the final particle size. matthey.com The use of polymeric dispersants during the reduction process can also help control the average diameter of the resulting platinum spheres. semanticscholar.org For instance, by varying the amount of gum arabic, the average diameter of platinum spheres can be adjusted between 200 nm and 800 nm. semanticscholar.org
Formation of Platinum Nanoparticles and Nanocrystals
Tetraammineplatinum(II) hydroxide hydrate is also a valuable precursor for the direct synthesis of platinum nanoparticles and nanocrystals in solution. These nanomaterials have applications in catalysis and sensors due to their high surface-area-to-volume ratio.
The synthesis typically involves the reduction of the tetraammineplatinum(II) complex in a liquid medium. The size and shape of the resulting nanoparticles can be controlled by various reaction parameters. For example, the reduction of Pt(IV) hexaammine complex ions with L-ascorbic acid in the presence of polymeric dispersants can yield uniform spherical platinum particles. semanticscholar.org The average diameter of these spheres can be tuned by adjusting the nature and amount of the dispersing agent. semanticscholar.org
Another approach involves the use of an atmospheric pressure plasma jet to reduce Pt(IV) ions in solution, which can produce highly dispersed nanoparticles with a narrow size distribution. researchgate.net The duration of the plasma treatment significantly impacts the particle size and stability. researchgate.net Green synthesis methods, utilizing plant extracts as reducing agents, have also been developed for the eco-friendly production of platinum nanoparticles from platinum salts, including ammine complexes. nih.gov
Chemical Reduction Methods for Colloidal Platinum Nanoparticles
The synthesis of colloidal platinum nanoparticles from platinum salt precursors is frequently accomplished through chemical reduction. weebly.com In this process, a platinum precursor, such as tetraammineplatinum(II) hydroxide hydrate, is reduced in a solution by a chemical agent, leading to the formation of zero-valent platinum (Pt(0)) atoms that nucleate and grow into nanoparticles. researchgate.netnih.gov The size, shape, and stability of these nanoparticles are heavily influenced by the choice of reducing agent, the presence of capping or stabilizing agents, and reaction conditions like pH and temperature. nih.govresearchgate.net
A variety of reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a strong and common reducing agent used to convert Pt(II) or Pt(IV) ions into metallic platinum. weebly.comelsevierpure.com The polyol method utilizes a polyol, such as ethylene (B1197577) glycol, which also serves as the solvent, to reduce the platinum precursor, often at elevated temperatures. researchgate.net Other methods include reduction via hydrogen plasma, sonochemical reduction where ultrasound energy drives the chemical reactions, and bioreduction using extracts from organisms like plants or bacteria. nih.govrsc.orgresearchgate.net
To prevent aggregation and control the growth of the nanoparticles, stabilizing agents are typically added to the reaction. weebly.com These agents, which can range from polymers like polyethyleneimine (PEI) and polyvinylpyrrolidone (B124986) (PVP) to simpler ions, adsorb to the nanoparticle surface. elsevierpure.comresearchgate.net For instance, alkylammonium ions can act as electrostatic caps (B75204) that regulate particle shape while preserving catalytically active sites. berkeley.edu In some cases, the reducing agent itself can also function as a weak stabilizer, as is the case with sodium borohydride in surfactant-free synthesis methods. mdpi.com
Interactive Data Table: Methods for Chemical Reduction of Platinum Precursors Click on the headers to sort the data.
| Precursor Example | Reducing Agent | Stabilizer/Capping Agent | Typical Result | Reference(s) |
| H₂PtCl₆ | Sodium Borohydride (NaBH₄) | Polyethyleneimine (PEI) | Sub-10 nm nanoparticles; morphology (cubic, tetrahedral) dependent on pH. | elsevierpure.com |
| H₂PtCl₆ | Ethylene Glycol (Polyol) | Polyvinylpyrrolidone (PVP) | Shape-controlled nanoparticles (e.g., cubes) with sizes from 5-40 nm. | researchgate.net |
| H₂PtCl₆ | Sodium Borohydride (NaBH₄) | Sodium Citrate | Ultrasmall (<4 nm) pyramidal nanoparticles. | acs.org |
| Tetraammineplatinum(II) hydroxide | Sodium Borohydride (NaBH₄) | Alkylammonium ions | Shape-controlled nanocrystals (cubes, cuboctahedra). | berkeley.edu |
| H₂PtCl₆ | Hydrogen Plasma | None (in-situ) | ~2 nm nanoparticles. | rsc.org |
| Tetraammineplatinum(II) nitrate | Thermal Reduction | 2D Material (e.g., Graphene) | Pt-decorated 2D aerogels. | researchgate.net |
Laser-Induced Deposition for Metal Nanostructures
Laser-Induced Deposition, particularly Pulsed Laser Deposition (PLD), is a physical vapor deposition technique used to create nanoparticle films and nanostructures. mdpi.com This method avoids the use of chemical reducing agents by employing high-energy laser pulses to ablate a solid target of the desired material, in this case, platinum. The ablation process ejects a plume of high-kinetic-energy atoms and ions from the target. mdpi.com
When PLD is performed in an ambient gas atmosphere instead of a vacuum, the energetic plume collides with the gas molecules. This interaction cools the ablated material, causing it to condense and form nanoparticles in the gas phase before they land on a substrate. mdpi.com The size of the resulting nanoparticles and the porosity of the deposited film can be controlled by adjusting the pressure of the ambient gas. mdpi.com This technique is advantageous for creating catalyst layers directly onto substrates like gas diffusion layers for fuel cells, as it can produce thin, nanoporous structures with high electrochemical surface area. mdpi.com
Morphological Control of Platinum Nanocrystals (e.g., cubes, cuboctahedra)
The catalytic properties of platinum nanoparticles are highly dependent on their surface structure, which is determined by their shape. berkeley.edu Therefore, controlling the morphology of nanocrystals to expose specific crystallographic facets is a key goal in catalyst design. Using precursors like this compound, the shape of platinum nanocrystals can be systematically controlled by manipulating the reaction kinetics and employing specific capping agents. researchgate.netberkeley.edu
A key strategy involves adjusting the reduction rate of the platinum precursor. This can be achieved by modifying the pH of the solution. berkeley.edu For example, in a synthesis using sodium borohydride as the reductant, the addition of sodium hydroxide (NaOH) was found to promote the evolution of nanoparticles from cuboctahedral shapes to predominantly cubic shapes. berkeley.edu The hydrogen gas produced from the reaction of NaBH₄ with water is believed to play a crucial role in the final morphology, as slow nucleation followed by fast autocatalytic surface growth favors the formation of faceted nanoparticles. berkeley.edu
Capping agents are also critical for morphological control. These molecules or ions selectively adsorb to certain crystal faces, slowing their growth and allowing other faces to define the final shape of the nanocrystal. Alkylammonium ions are effective capping agents that can electrostatically stabilize the growing nanoparticles, guiding their shape without strongly blocking the catalytically active sites, which can be an issue with polymer capping agents like PVP. berkeley.edu Specific peptides have also been explored for their ability to bind to platinum surfaces and direct the growth of nanocrystals into desired morphologies. nih.gov
Interactive Data Table: Influence of Synthesis Parameters on Pt Nanocrystal Morphology Click on the headers to sort the data.
| Precursor | Reducing System | Key Control Parameter | Resulting Morphology | Reference(s) |
| Tetraammineplatinum(II) hydroxide | NaBH₄ / H₂ | pH adjustment (addition of NaOH) | Cuboctahedra -> Cubes | berkeley.edu |
| H₂PtCl₆ | Ethylene Glycol | Addition of Silver Nitrate (AgNO₃) | Cubes and multiple-cube shapes | researchgate.net |
| Pt(II)/Pt(IV) ions | NaBH₄ | Polyethyleneimine (PEI) concentration and pH | Spherical, Cubic, or Tetrahedral | elsevierpure.com |
| H₂PtCl₆ | Sodium Borohydride / Sodium Citrate | Absence of impurities in Pt precursor | Pyramidal | acs.org |
Fabrication of Platinum-Based Bimetallic and Trimetallic Nanoparticles
The catalytic performance and stability of platinum can often be enhanced by alloying it with other metals. This compound can serve as the platinum source for the synthesis of bimetallic and trimetallic nanoparticles, which possess unique properties compared to their monometallic counterparts. mdpi.com
The synthesis of these complex nanostructures often involves the co-reduction of multiple metal precursors or sequential deposition. For example, trimetallic Au@AgPt nanostructures have been fabricated using gold nanorods (AuNRs) as a template. acs.org In this process, the AuNRs are first coated with a thin layer of silver (Ag), followed by the deposition of platinum. By carefully controlling the concentrations of the Ag and Pt precursors, the final morphology of the outer shell can be tuned to form structures ranging from AgPt hollow alloy shells to AuAgPt alloy dendrites. acs.org
Chemical reduction using agents like sodium borohydride is a common method for producing multi-metallic nanoparticles. mdpi.com The galvanic replacement method is another powerful technique, where a nanoparticle of a less noble metal is used as a sacrificial template. When a precursor salt of a more noble metal (like platinum) is introduced, the more noble metal deposits on the surface while the template metal is oxidized and dissolves, often resulting in hollow or porous nanostructures. mdpi.com This approach has been used to create highly porous Ag/Au/Pt nanocages. mdpi.com
Thin Film Deposition and Surface Modification
Deposition of Platinum Thin Films (e.g., by Electrostatic Spray Deposition)
Platinum thin films are integral components in a wide range of technologies, including electronics, sensors, and catalysis. mdpi.com Various deposition techniques are used to create these films from precursors, with the choice of method influencing the film's quality, morphology, and properties. While methods like electrostatic spray deposition are viable, techniques such as sputtering and thermionic vacuum arc (TVA) are well-documented for producing high-quality platinum films. mdpi.commdpi.com
Sputtering involves bombarding a platinum target with energetic ions, which ejects platinum atoms that then deposit onto a substrate. The properties of the resulting film are highly dependent on the deposition parameters and the substrate material. For instance, the deposition temperature can control the crystalline orientation of the Pt film. researchgate.net Furthermore, the choice of substrate significantly impacts the film's electrical properties. Studies have shown that Pt thin films deposited on a LaAlO₃ (LAO) single-crystal substrate exhibit a higher temperature coefficient of resistance (TCR) compared to films on silica or polyimide substrates. mdpi.com
The adhesion and properties of the platinum film can be further engineered by introducing an intermediate adhesion layer, such as titanium (Ti), between the substrate and the platinum film. mdpi.com
Interactive Data Table: Properties of Sputtered Platinum Thin Films on Various Substrates Click on the headers to sort the data.
| Substrate | Adhesion Layer | Deposition Temperature | Resulting TCR (K⁻¹) | Key Finding | Reference(s) |
| LaAlO₃ (LAO) | Ti | Not specified | 3.4 × 10⁻³ | Highest TCR, indicating superior sensor performance. | mdpi.com |
| Silica | Ti | Not specified | 3.2 × 10⁻³ | Good performance on a common, amorphous substrate. | mdpi.com |
| Polyimide (PI) | Ti | Not specified | 2.7 × 10⁻³ | Lower TCR, but offers flexibility for devices. | mdpi.com |
| SrTiO₃(100) | None | 700°C | Not specified | Epitaxial growth with (100) orientation. | researchgate.net |
| MgAl₂O₄(100) | None | 700°C | Not specified | Epitaxial growth with (100) orientation. | researchgate.net |
Surface Functionalization of Substrates for Platinum Deposition
Effective deposition of platinum often requires modification of the substrate surface to ensure strong adhesion and control over the structure of the deposited material. Surface functionalization involves treating the substrate to create specific chemical groups or morphologies that act as anchoring sites for the platinum precursor or guide the growth of the film or nanoparticles. researchgate.netrsc.org
One advanced method involves the pre-treatment of oxide supports like strontium titanate (STO) nanocuboids. rsc.org The STO surface can be cleaned and functionalized through a sequence of calcination, ozonolysis, and steaming. This process removes impurities and generates a high density of surface hydroxyl (-OH) groups, which serve as ideal grafting sites for organometallic platinum precursors. rsc.orgrsc.org
For templated growth, block copolymer (BCP) self-assembly can be used to create nanoscale patterns on a substrate. acs.org To achieve the desired template orientation, the substrate surface is first functionalized with a random copolymer brush. This brush renders the surface non-preferential to the individual blocks of the BCP, promoting the formation of well-ordered, perpendicular structures that can then template the deposition of platinum. acs.org
Simpler surface activation techniques are also common. Treating a substrate with O₂ plasma or UV-ozone can clean the surface and increase its wettability, promoting better adhesion for subsequently deposited films. researchgate.net For certain applications, wet chemical etching, for example with aqua regia, can be used to activate a platinum surface for further deposition. researchgate.net The formation of Pt clusters via strong electrostatic adsorption (SEA) has also been studied on surfaces that are hydroxylated by acid treatment. researchgate.net
Characterization of Derived Platinum Materials
The transformation of this compound into advanced platinum-based materials necessitates a comprehensive suite of characterization techniques to elucidate the properties of the final product. The morphology, crystal structure, and elemental distribution are critical parameters that dictate the material's performance in various applications. The following sections detail the primary analytical methods employed for this purpose.
Electron Microscopy (SEM, TEM, HRTEM, STEM) for Morphology and Nanostructure
Electron microscopy is indispensable for visualizing the morphology and fine-scale structural details of platinum materials synthesized from this compound. These techniques provide direct, high-resolution imaging of the material's size, shape, and atomic arrangement.
Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging, allowing for the determination of the size and shape distribution of individual nanoparticles. Studies on platinum nanoparticles derived from precursors show they can be synthesized with spherical shapes and sizes ranging from 7.4 to 11.2 nm. researchgate.net TEM analysis is crucial for confirming that the desired nanostructures have been successfully formed.
High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM provides atomic-level resolution, enabling the visualization of crystal lattice fringes and the identification of crystallographic facets. HRTEM analysis has been instrumental in discovering that 2D platinum crystals possess {111} facets. nih.gov It can also reveal the faceted nature of platinum particles, which are often bounded by specific crystallographic planes like {100} and {111}, providing specific sites for catalytic reactions. nau.edu
Scanning Transmission Electron Microscopy (STEM): STEM combines the principles of TEM and SEM, allowing for high-resolution imaging with analytical capabilities. In studies of supported catalysts, STEM is used to observe the distribution of nanoparticles on the support material. For example, analysis of cobalt-containing nanoparticles on a silica support showed particles ranging in size from 2 to 8 nm, though not uniformly distributed. acs.org This technique is equally applicable to platinum-based systems for assessing particle distribution and size.
The following table summarizes representative findings from electron microscopy studies on platinum materials.
| Microscopy Technique | Observation | Typical Dimensions | Reference |
| FE-SEM | 2D Platinum Crystals | Up to 5 μm x 2 μm | nih.gov |
| TEM | Spherical Platinum Nanoparticles | 7.4 - 11.2 nm | researchgate.net |
| HRTEM | 2D Platinum Crystal Facets | {111} facets identified | nih.gov |
| HRTEM | Faceted Platinum Particles | Bounded by {100} and {111} planes | nau.edu |
| STEM | Supported Nanoparticles | 2 - 8 nm | acs.org |
X-ray Diffraction for Crystalline Phases and Crystallite Size
X-ray Diffraction (XRD) is a fundamental, non-destructive technique used to identify the crystalline phases present in the material and to determine the average crystallite size.
When platinum materials are synthesized from precursors like this compound, XRD patterns are used to confirm the formation of the desired metallic platinum phase. The diffraction peaks in the XRD pattern correspond to specific crystallographic planes. For platinum, which has a face-centered cubic (fcc) structure, characteristic peaks are observed at specific 2θ angles. researchgate.net The positions of these peaks are compared against standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database, such as reference number 01-087-0640 for platinum, to confirm the phase identity. researchgate.net
The broadening of the diffraction peaks is inversely related to the size of the coherent crystalline domains, known as crystallites. The average crystallite size can be calculated using the Scherrer equation. vicas.orgresearchgate.net
Scherrer Equation: L = Kλ / (β cosθ) vicas.org
Where:
L is the average crystallite size.
K is the Scherrer constant (typically ~0.9).
λ is the wavelength of the X-ray radiation.
β is the full width at half maximum (FWHM) of the diffraction peak in radians.
θ is the Bragg diffraction angle.
XRD analysis has been used to confirm that platinum nanoparticles synthesized from various precursors are crystalline. vicas.org For example, diffraction peaks for the fcc structure of platinum are typically found at 2θ values of approximately 39.9°, 46.4°, and 67.8°, corresponding to the (111), (200), and (220) planes, respectively. researchgate.net
The table below provides typical XRD data for metallic platinum.
| Miller Indices (hkl) | Approximate 2θ Angle (°) | Crystalline Structure | Reference |
| (111) | 39.9 | Face-Centered Cubic (fcc) | researchgate.net |
| (200) | 46.4 | Face-Centered Cubic (fcc) | researchgate.net |
| (220) | 67.8 | Face-Centered Cubic (fcc) | researchgate.net |
Elemental Mapping (EDX) for Compositional Homogeneity
Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM or STEM, is a powerful technique for determining the elemental composition of the synthesized materials and assessing their homogeneity. When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays to identify the elements and their relative abundance.
In the context of materials derived from this compound, EDX is crucial for:
Confirming the Presence of Platinum: EDX analysis provides definitive confirmation that platinum is present in the final material, as shown in EDS profiles of synthesized nanoparticles. researchgate.netresearchgate.net
Assessing Purity: It can detect the presence of any impurities or residual elements from the synthesis process.
Determining Compositional Homogeneity: By scanning the electron beam across an area of the sample, an elemental map can be generated. This map shows the spatial distribution of platinum, which is vital for supported catalysts where a uniform distribution of platinum nanoparticles is desired for optimal catalytic activity.
Analyzing Bimetallic or Alloyed Materials: When platinum is combined with other metals, EDX is used to confirm the presence of all constituent elements and to analyze the composition of the resulting alloy or bimetallic nanoparticles. researchgate.net
For instance, an EDX profile of platinum nanoparticles would show distinct peaks corresponding to the characteristic X-ray energies of the platinum Lα, Lβ, and Mα lines, confirming the elemental identity of the nanoparticles. researchgate.net
Applications in Fundamental Catalysis Research
Homogeneous Catalysis
In homogeneous catalysis, tetraammineplatinum(II) hydroxide (B78521) serves as a precursor for platinum catalysts that are essential for various chemical transformations.
Tetraammineplatinum(II) hydroxide is a valuable precursor for catalysts used in several key homogeneous reactions, including hydrogenation, carbonylation, hydroformylation, and chiral catalysis. The study of these reactions often involves detailed mechanistic investigations to understand the catalyst's behavior and improve its efficiency and selectivity.
Advanced spectroscopic and computational techniques are employed to probe the reaction mechanisms. For instance, in situ X-ray Absorption Spectroscopy (XAS) can be used to monitor the changes in the oxidation state of the platinum center during the catalytic cycle. Computational methods like Density Functional Theory (DFT) are utilized to model the kinetics of processes such as ligand substitution, which is a fundamental step in many catalytic cycles. These theoretical models often incorporate relativistic effects to accurately describe the behavior of the heavy platinum atom.
A case study in hydrogenation reactions highlighted the efficiency and high selectivity of catalysts derived from tetraammineplatinum(II) hydroxide in converting alkenes to saturated hydrocarbons, noting a significant reduction in reaction times compared to other catalysts.
The tetraammineplatinum(II) cation, [Pt(NH₃)₄]²⁺, is the core component that defines the initial state of the catalyst precursor. In a catalytic cycle, the ligands attached to the platinum center play a crucial role. The four ammonia (B1221849) (NH₃) ligands and the associated hydroxide (OH⁻) ions in the parent compound help to stabilize the platinum(II) center. This stability is critical before the active catalytic species is generated.
The catalytic cycle for many palladium-catalyzed cross-coupling reactions, which serves as an analog for platinum-catalyzed processes, typically involves a series of elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com During oxidative addition, the metal center's oxidation state increases (e.g., from 0 to +2) as it inserts into a covalent bond. youtube.comyoutube.com Reductive elimination is the final, product-forming step where two ligands combine, and the metal center's oxidation state is reduced. youtube.comyoutube.com The tetraammineplatinum(II) complex must first be reduced to a Pt(0) species to enter such a catalytic cycle. The ligands play a dynamic role, detaching and reattaching to the metal center to allow for the binding and transformation of reactants.
Heterogeneous Catalysis
Tetraammineplatinum compounds are widely used as precursors for creating heterogeneous catalysts, which are crucial in many industrial chemical conversions. umicore.com
Platinum supported on cerium oxide (Pt/CeO₂) is an effective catalyst for the high-temperature water-gas shift reaction (WGSR), a critical process for producing hydrogen. researchgate.netgoogle.com Tetraammineplatinum(II) hydroxide is often used as the precursor to prepare these catalysts through impregnation methods. The performance of Pt/CeO₂ catalysts is influenced by factors such as reaction temperature, pressure, and the specific formulation of the catalyst support. researchgate.net
Studies have shown that increasing pressure can lead to higher carbon monoxide (CO) conversion but may also result in the formation of byproducts like methane (B114726). researchgate.net The mechanism of the WGSR over Pt/CeO₂ is complex and can change with temperature. For instance, formate (B1220265) species on the catalyst surface may be spectator species at lower temperatures (e.g., 433 K) but become key reaction intermediates at slightly higher temperatures (e.g., 493 K). researchgate.net This highlights the sensitivity of the reaction pathway to the operating conditions. researchgate.net
Table 1: Research Findings on WGSR over Pt/CeO₂ Catalysts
| Parameter | Observation | Source(s) |
|---|---|---|
| Catalyst Activity | Pt/CeO₂ catalysts show high catalytic activity for the WGSR at temperatures between 400-600°C. | researchgate.net |
| Effect of Pressure | Increased pressure enhances CO conversion but also promotes methane formation. | researchgate.net |
| Reaction Intermediates | Formate species are key intermediates, but their role (active vs. spectator) is highly temperature-dependent. | researchgate.net |
| Deactivation | Catalyst deactivation can be caused by the sintering of Pt nanoparticles or the blocking of active sites by intermediates. | researchgate.net |
The on-purpose production of propylene (B89431) from propane (B168953) via propane dehydrogenation (PDH) is a significant industrial process that relies heavily on platinum-based catalysts. nih.gov Commonly used catalysts include Pt-Sn/Al₂O₃ and Pt-Ga/Al₂O₃, for which tetraammineplatinum(II) compounds serve as precursors. matthey.comnih.gov The goal is to achieve high conversion of propane and high selectivity towards propylene, minimizing side reactions like cracking that produce methane and ethylene (B1197577). nih.gov
The structure of the catalyst is critical for its performance. Density Functional Theory (DFT) studies have shown that different platinum surfaces exhibit different activities and selectivities. rsc.org For example, smaller Pt particles with more step sites are more active for dehydrogenation but are also less selective, promoting undesired C-C bond cleavage. rsc.org The acidity of the support material, such as alumina (B75360), also plays a crucial role; modifying the acid sites can significantly improve the catalyst's selectivity by reducing by-product formation. nih.gov
Table 2: Research Findings on PDH with Supported Pt Catalysts
| Factor | Finding | Source(s) |
|---|---|---|
| Catalyst Composition | Pt-Sn and Pt-Ga alloys on alumina supports are common industrial catalysts. | nih.gov |
| Catalyst Structure | Smaller Pt particles with more step sites are more active but less selective. | rsc.org |
| Support Acidity | Reducing strong acid sites on the Al₂O₃ support decreases C-C bond cleavage and increases propylene selectivity. | nih.gov |
| Active Sites | The formation of alloyed particles and the presence of isolated Pt sites are important for high productivity and stability. | nih.govnih.gov |
Tetraammineplatinum(II) hydroxide is cited as a precursor for catalysts used in carbon-heteroatom (C-X) coupling reactions, such as the Heck, Suzuki, and Stille reactions. While these cross-coupling reactions are most famously catalyzed by palladium, platinum complexes can also facilitate these transformations. youtube.comnih.gov These reactions are powerful tools in organic synthesis for forming new carbon-carbon bonds. sigmaaldrich.com
The general catalytic cycle for these reactions, which is well-established for palladium, provides a framework for understanding the role of platinum. youtube.com The cycle involves the transformation of a metal(0) catalyst through oxidative addition, transmetalation, and reductive elimination steps to generate the coupled product and regenerate the catalyst. youtube.comyoutube.com The primary difference between reactions like Suzuki, Stille, and Heck lies in the nature of the organometallic nucleophile used in the transmetalation step. youtube.com
Table 3: Generalized Catalytic Cycle for Pd/Pt-Catalyzed Cross-Coupling Reactions
| Step | Description | Change in Metal Oxidation State | Source(s) |
|---|---|---|---|
| Oxidative Addition | The metal center inserts into the R-X bond of an organic halide. | 0 → +2 | youtube.comyoutube.com |
| Transmetalation | An organic group (R') is transferred from another organometallic reagent to the catalyst's metal center. | +2 → +2 | youtube.com |
| Reductive Elimination | The two organic groups (R and R') couple and are eliminated from the metal center, forming the final product. | +2 → 0 | youtube.comyoutube.com |
Ammonia Selective Catalytic Oxidation (NH3-SCO)
The selective catalytic oxidation of ammonia (NH3-SCO) is a crucial reaction for environmental applications, particularly in the abatement of ammonia slip from industrial processes and vehicles. Platinum-based catalysts, often prepared from tetraammineplatinum(II) hydroxide hydrate (B1144303), are highly effective for this reaction, though they can suffer from low selectivity to nitrogen (N₂), with tendencies to form undesired byproducts like nitrous oxide (N₂O) and nitrogen dioxide (NO₂) acs.orgrsc.org.
The reaction mechanism for ammonia oxidation on platinum catalysts is complex and highly dependent on the catalyst's properties and reaction conditions. It is generally accepted that ammonia activation is facilitated by adsorbed oxygen species (O_ad or OH_ad) on the platinum surface researchgate.netrsc.org. Studies using in-situ X-ray photoelectron spectroscopy (XPS) have identified the presence of NHₓ (x=0,1,2,3) intermediates during the reaction rsc.org. The reaction proceeds through the dehydrogenation of ammonia, and different intermediates can lead to various products. For instance, on Pt/Al₂O₃ catalysts, NH has been identified as a key intermediate species acs.org. The formation of N₂O is believed to occur through the recombination of two adsorbed nitric oxide (NO_ad) species or via a reaction between NO_ad and NHₓ,ad fragments researchgate.netrsc.org.
Research highlights the challenge of improving N₂ selectivity. Supported Pt catalysts often exhibit N₂ selectivity below 65% at full ammonia conversion due to platinum's intrinsic tendency for over-oxidation acs.org. Strategies to enhance selectivity include alloying platinum with other metals. For example, a CuOₓ/PtCu catalyst demonstrated a remarkable N₂ selectivity of 95%, attributed to a synergistic effect at the interface between copper oxide and the platinum-copper alloy, which facilitates the reduction of byproduct NOx back to N₂ acs.org. The reaction temperature is also a critical parameter; NO is typically produced at temperatures above 800 K, while N₂ is the preferred product at lower temperatures rsc.orgyoutube.com.
Table 1: Performance of Different Pt-based Catalysts in NH₃-SCO
| Catalyst | Support | Key Finding | N₂ Selectivity | NH₃ Conversion Temperature (T₅₀) | Reference |
|---|---|---|---|---|---|
| Pt | Al₂O₃ | NH is the key intermediate. | Low | 231 °C | acs.org |
| Pt | CeZrO₂ | N₂H₄ and HNO are intermediates. | 65% | 275 °C | acs.org |
| Pt/CHA | Chabazite (B1143428) (CHA) | High abundance of metallic Pt⁰ and stable acid sites enhance performance. | - | 218 °C | rsc.org |
| CuOₓ/PtCu | - | Pt-Cuδ⁺ dual-site synergy enhances selectivity by reducing NOₓ byproducts. | 95% | - | acs.org |
Hydrogen Sensing Mechanisms and Catalyst Role
Platinum-based catalysts derived from precursors like tetraammineplatinum(II) hydroxide hydrate are integral to catalytic hydrogen sensors, also known as pellistors researchgate.net. These sensors are crucial for safety in the growing hydrogen economy, as hydrogen is flammable over a wide range of concentrations researchgate.netmdpi.com.
The fundamental principle of these sensors is the detection of heat generated by the catalytic oxidation (combustion) of hydrogen on the catalyst's surface researchgate.net. Palladium and platinum are favored for this application due to their exceptional activity in hydrogen oxidation researchgate.net. The process begins with the dissociation of hydrogen and oxygen molecules into chemisorbed atoms on the catalyst surface, a step which has a low activation energy on Pt and Pd researchgate.net. This reaction is exothermic, and the resulting temperature increase in the sensing element is measured, often as a change in electrical resistance myu-group.co.jpdntb.gov.ua.
The sensing mechanism in resistive platinum sensors is primarily explained by changes in the scattering of charge carriers at the platinum surface mdpi.com. In normal atmospheric conditions, the platinum surface is covered with adsorbed oxygen. When exposed to hydrogen, the hydrogen atoms replace the adsorbed oxygen, reducing the scattering of charge carriers and thereby decreasing the sensor's resistance mdpi.com. Another contributing phenomenon is the formation of platinum hydride (PtHₓ) mdpi.com. Studies have shown that for some platinum and platinum-palladium catalysts, flameless catalytic combustion of hydrogen can occur even at room temperature (around 20 °C), causing a measurable increase in the sensor's temperature and resistance without external heating myu-group.co.jp.
Table 2: Characteristics of Platinum-Group Catalysts in Hydrogen Sensing
| Catalyst | Key Feature | Operating Principle | Observation | Reference |
|---|---|---|---|---|
| Pt, Pd | Excellent activity in H₂ oxidation. | Catalytic combustion | Low activation energy for H₂ and O₂ dissociation. | researchgate.net |
| Pt (nanostructures) | Resistive sensor | Change in surface scattering of charge carriers. | Resistance decreases upon H₂ exposure. | mdpi.com |
| Pt, Pt+3Pd | Flameless combustion at room temp. | Temperature increase from exothermic reaction. | Sensor heats by up to 99 °C in 0.96% H₂ without external power. | myu-group.co.jp |
| Pt, Pd, Ir, Rh | Hysteresis in sensor response. | Reversible oxidation/reduction of metal. | Metal oxides transform to metallic phase >500°C and re-oxidize <400°C. | researchgate.net |
Structure-Performance Relationships in Catalysis
The catalytic performance of platinum catalysts is intricately linked to their physical and chemical properties, which can be tailored by controlling the synthesis conditions when using tetraammineplatinum(II) hydroxide hydrate as a precursor.
Influence of Platinum Particle Size and Morphology on Catalytic Activity and Selectivity
The size and shape of platinum nanoparticles exert a profound influence on their catalytic behavior, a phenomenon known as structure sensitivity. For the ammonia electrooxidation reaction, the crystallographic orientation of platinum is critical. The Pt(100) facet is reported to be the most active, followed by Pt(111) and Pt(110). rsc.org This is because the (100) plane is better at stabilizing the desired NH₂ intermediate and is less prone to poisoning by strongly bound N_ads species compared to the (111) surface rsc.org.
Studies on carbon-supported Pt nanoparticles of varying sizes (1.3, 2.2, 2.8, and 4.2 nm) for ammonia electrooxidation revealed that the smallest particles (1.3 nm) exhibited the highest activity and lowest onset potential. rsc.org However, slightly larger particles (2.2 nm) demonstrated better durability rsc.org. This trade-off between activity and stability is a common theme in catalysis.
In gas-phase methanol (B129727) oxidation, a significant size effect was observed. Platinum nanoparticles of 1 nm were predominantly oxidized and showed much higher selectivity towards the partial oxidation product, formaldehyde. In contrast, larger nanoparticles (2, 4, and 6 nm) were primarily metallic and favored the complete oxidation to carbon dioxide. unist.ac.kr The catalytic activity is often directly related to the available surface area, and aggregation of nanoparticles can reduce this area and diminish catalytic efficiency researchgate.net. The morphology, such as cubic versus pseudo-tetrahedral shapes, can also impact selectivity, for instance, in the hydrogenation of pyrrole (B145914) where nanocubes favored ring-opening capes.gov.br.
Table 3: Effect of Pt Particle Size on Catalytic Performance
| Reaction | Particle Size | Key Observation | Outcome | Reference |
|---|---|---|---|---|
| Ammonia Electrooxidation | 1.3 nm | Better activity, lower onset potential. | Higher initial performance. | rsc.org |
| Ammonia Electrooxidation | 2.2 nm | Better durability. | More stable performance over time. | rsc.org |
| Gas-Phase Methanol Oxidation | 1 nm | Predominantly oxidized (PtOₓ). | Higher selectivity to formaldehyde, lower total turnover. | unist.ac.kr |
| Gas-Phase Methanol Oxidation | 2, 4, 6 nm | Largely metallic (Pt⁰). | Higher selectivity to CO₂, higher total turnover. | unist.ac.kr |
Role of Support Material Properties (e.g., Acidity, Surface Area, Redox Properties)
In the context of NH₃-SCO, the choice of support is critical. A comparison of aluminum oxide (Al₂O₃), silica (B1680970) (SiO₂), and chabazite (CHA) as supports for platinum revealed that the Pt/CHA catalyst had superior performance under realistic diesel engine conditions rsc.org. It achieved a 50% NH₃ conversion at a temperature 56 °C lower than the standard Pt/Al₂O₃ catalyst. This enhanced activity was attributed to the high concentration of metallic Pt⁰ species and the abundance of stable acid sites on the CHA support, which facilitate the adsorption and activation of ammonia rsc.org.
The acidity of the support is a particularly important parameter. For alkane dehydrogenation, the acidic sites on an Al₂O₃ support, while good for dispersing the metal, can also promote undesirable side reactions like cracking and coke formation, which reduces selectivity and stability acs.org. Modifying the support, for instance by introducing samarium (Sm) to alumina, can weaken the strong acid sites, leading to reduced coke deposition and a slower catalyst deactivation rate acs.org. In situ spectroscopy studies have also shown that cyanate (B1221674) species on the support material can play a key role in the mechanism of ammonia formation from NOx researchgate.net.
Metal-Support Interactions and Their Impact on Catalysis
The interaction between the platinum nanoparticles and the support material can alter the electronic properties of the platinum, influencing its catalytic activity and stability. This is known as the metal-support interaction (MSI).
Different supports induce different states in the platinum species. For example, in NH₃ oxidation, distinct reaction mechanisms were observed for Pt on Al₂O₃ versus Pt on CeZrO₂. This was attributed to different metal-support interactions affecting the state of the Pt species on the surface. acs.org An acidic support can enhance the electron-deficient character of the platinum, making it more resistant to oxidation researchgate.net. X-ray absorption spectroscopy has shown that platinum on an acidic support is less oxidized than platinum on a basic support, which directly impacts its catalytic activity under oxidizing conditions researchgate.net.
These interactions are also critical for catalyst stability. Strong metal-support interactions can anchor metal particles, preventing them from sintering (agglomerating) at high reaction temperatures, which is a major cause of deactivation acs.orgacs.org. Therefore, engineering the metal-support interface is a key strategy for designing robust and efficient catalysts.
Regeneration and Stability of Catalysts Derived from the Compound
Catalyst deactivation is a significant challenge in industrial applications. For platinum catalysts, the primary causes of deactivation are the poisoning of active sites and the sintering of metal particles acs.orgacs.org. Poisoning can occur through the strong adsorption of reactants, products, or impurities (like sulfur or chlorine compounds), or by the deposition of carbonaceous materials (coke) on the catalyst surface conicet.gov.arrsc.orgconicet.gov.ar.
The stability of platinum catalysts during ammonia oxidation is a known issue. Deactivation occurs due to poisoning by strongly adsorbed nitrogen-containing species (N-compounds) that block active sites acs.org. Operando spectroscopy studies have shown that NHₓ adsorbates are predominant at potentials where the ammonia oxidation reaction is most efficient. At higher potentials, oxidized N-compounds (NOₓ) can form and irreversibly adsorb on the platinum surface. acs.org
Regeneration procedures aim to restore the catalyst's activity. For coke-induced deactivation, a common method is to burn off the carbon deposits in an air or oxygen-containing stream at elevated temperatures acs.orgconicet.gov.ar. The effectiveness of regeneration depends on the specific deactivation mechanism and the regeneration conditions. For instance, in the deoxygenation of m-cresol, Pt/Al₂O₃ catalysts deactivated by coke could be regenerated by treatment in air at a mild temperature conicet.gov.ar.
Treatments in a hydrogen atmosphere can also be used for regeneration. In some cases, this can lead to a catalyst that is even more active than the fresh one. This has been ascribed to a redispersion of the metallic phase and the formation of surface defects that act as highly active sites. conicet.gov.arresearchgate.net However, the regeneration temperature is critical; for instance, H₂ treatment at 450 °C was found to be effective for a Pt/Al₂O₃ catalyst, while treatments at 400 °C or 500 °C were not conicet.gov.ar. Sintering of the platinum particles, another deactivation pathway, is often irreversible, although the presence of promoters like tin (Sn) can help in the redispersion of platinum during regeneration cycles acs.org.
Table 4: Deactivation and Regeneration of Platinum Catalysts
| Reaction/Process | Deactivation Cause | Regeneration Method | Observation | Reference |
|---|---|---|---|---|
| m-cresol deoxygenation | Carbonaceous deposits (coking). | Treatment in air at mild temperature. | Recovery of catalytic activity. | conicet.gov.ar |
| Carbon tetrachloride hydrodechlorination | Coking and chlorine poisoning. | Treatment in H₂ atmosphere. | Resulted in superior catalytic performance (higher initial and residual activities) due to redispersion and defect formation. | conicet.gov.arresearchgate.net |
| Ammonia Oxidation | Poisoning by strongly adsorbed N-compounds. | Potential excursion below 0.2 V_RHE. | Recovers Pt surface from site blockage. | acs.org |
| Propane Dehydrogenation | Sintering of Pt particles. | O₂/He at 600°C followed by H₂ reduction. | Sn promoter aids in redispersion of Pt after regeneration. | acs.org |
Theoretical and Computational Studies on Derived Materials and Catalytic Processes
Atomistic Simulations of Platinum Nanoparticles and Their Deformation
Atomistic simulations, particularly molecular dynamics (MD), have become an invaluable tool for understanding the mechanical properties and deformation mechanisms of platinum nanoparticles. In a notable study, platinum nanoparticles were synthesized directly onto a mechanical tester using tetraammineplatinum(II) hydroxide (B78521) hydrate (B1144303) as the metal precursor. This allowed for the in situ compression of an 11.5-nm platinum nanoparticle while simultaneously measuring load and observing morphological changes with high resolution.
Complementary to these experiments, MD simulations were performed on similarly sized, near-spherical face-centered cubic (FCC) platinum nanoparticles. The atomic interactions in these simulations were described by the embedded atom method (EAM), a computational technique well-suited for modeling metallic systems. The simulations provided atomic-level resolution of the deformation process, including the nucleation and propagation of dislocations, which are defects in the crystal structure that govern plastic deformation. The combined experimental and simulation results revealed comparable values for the critical resolved shear stress required for the initiation of plastic deformation, validating the accuracy of the atomistic models. Such validated simulations are critical for understanding how factors like particle size, shape, and the presence of surface ligands, which can be influenced by the precursor choice, affect the mechanical stability of catalyst nanoparticles under operational conditions.
Interactive Table: Comparison of Experimental and Simulated Mechanical Properties of an 11.5-nm Platinum Nanoparticle
| Property | Experimental Value | Simulated Value |
| Critical Resolved Shear Stress (GPa) | 1.28 | 1.15 |
Note: The data in this table is derived from a study combining in-situ TEM experiments and MD simulations.
Computational Modeling of Adsorption and Reaction Mechanisms on Platinum Surfaces
Computational modeling, particularly using Density Functional Theory (DFT), provides a powerful approach to investigate the adsorption of reactants and the mechanisms of chemical reactions on the surfaces of platinum catalysts. The choice of precursor, such as tetraammineplatinum(II) hydroxide hydrate, can influence the size, shape, and surface structure of the resulting platinum nanoparticles, which in turn dictates the nature and availability of active sites for catalysis.
DFT calculations have been employed to study the interaction of the [Pt(NH₃)₄]²⁺ cation with hydroxylated silica (B1680970) surfaces during the initial stages of catalyst preparation. These simulations help to understand the anchoring of the precursor to the support material, which is a critical step in achieving high dispersion of the final platinum nanoparticles. researchgate.net
Once the platinum nanoparticles are formed, DFT can be used to model the adsorption of various molecules relevant to catalytic processes. For instance, DFT calculations have been used to study the adsorption of oxygen on platinum nanoparticles of different sizes. rsc.org These studies reveal how the adsorption energy of oxygen atoms varies with nanoparticle size and surface coverage, providing insights into how the particle size distribution, influenced by the synthesis conditions and precursor, can affect catalytic activity for oxidation reactions. rsc.org
Furthermore, DFT can elucidate entire reaction pathways. For example, in the context of ammonia (B1221849) oxidation on platinum, a reaction of significant industrial importance, DFT calculations have been used to study the adsorption of reactants like NH₃ and O₂, as well as reaction intermediates such as NH₂, NH, and N on platinum clusters modeling the catalyst surface. researchgate.net These calculations help in identifying the most favorable adsorption sites and in determining the energy barriers for each elementary reaction step, thereby building a comprehensive picture of the reaction mechanism at the molecular level.
Interactive Table: DFT Calculated Adsorption Energies of Ammonia Oxidation Intermediates on Platinum
| Adsorbed Species | Adsorption Energy (eV) | Preferred Adsorption Site |
| NH₃ | -0.95 | Top |
| NH₂ | -3.10 | Bridge |
| NH | -5.25 | Hollow |
| N | -6.20 | Hollow |
| OH | -2.85 | Top |
| H₂O | -0.40 | Top |
Note: The values in this table are representative and can vary based on the specific platinum surface facet and computational parameters used.
Electronic Structure Calculations for Catalyst Design and Optimization
The catalytic activity of platinum nanoparticles is intrinsically linked to their electronic structure, which determines how they interact with reactant molecules. Electronic structure calculations, primarily based on DFT, are instrumental in understanding and predicting these properties, thus guiding the design of optimized catalysts. The remnants of precursors like tetraammineplatinum(II) hydroxide hydrate, such as trace amounts of nitrogen or the specific nanoparticle morphology induced, can subtly alter the electronic properties of the platinum.
DFT calculations can reveal how the electronic structure of platinum nanoparticles is influenced by factors such as size, shape, and interaction with a support material. For example, the d-band center model is a well-established concept where the energy of the d-band center of a metal catalyst correlates with its reactivity towards adsorbates. A higher d-band center generally leads to stronger adsorption. DFT calculations have shown that the d-band center of platinum nanoparticles shifts with size, which helps to explain the size-dependent catalytic activity observed experimentally. rsc.org
Moreover, electronic structure calculations can be used to investigate the effect of alloying platinum with other metals. While not directly related to the use of tetraammineplatinum(II) hydroxide hydrate as a precursor for pure platinum catalysts, these studies exemplify the power of computational methods in catalyst design. By calculating the changes in the electronic structure upon alloying, researchers can predict how the adsorption energies of reactants and intermediates will be modified, leading to enhanced catalytic activity or selectivity.
The insights gained from these calculations are crucial for a bottom-up approach to catalyst design. By understanding how the synthesis parameters, including the choice of precursor, affect the geometric and electronic structure of the final catalyst, it becomes possible to rationally tune these properties to achieve optimal performance for a specific chemical reaction.
Microkinetic Modeling of Catalytic Reaction Networks
Microkinetic modeling serves as a bridge between the molecular-level information obtained from theoretical calculations and the macroscopic performance of a catalyst observed in experiments. nih.gov A microkinetic model consists of a set of elementary reaction steps, each with its own rate constant, that describe the entire catalytic cycle. The parameters for these models, such as activation energies and reaction enthalpies, are often derived from DFT calculations.
Future Research Directions and Emerging Areas
Development of Novel Platinum-Based Catalysts
The primary application of tetraammineplatinum (II) hydroxide (B78521) hydrate (B1144303) is as a precursor for manufacturing supported platinum catalysts. dergipark.org.trnih.gov Future research is intensely focused on leveraging this compound to create novel catalytic systems with enhanced activity, selectivity, and durability. An emerging trend is the synthesis of bimetallic or multi-metallic nanoparticles where tetraammineplatinum (II) hydroxide is co-reduced with salts of other metals. For instance, research into Pt-Cr₂O₃ and Pd-Cr₂O₃ composites, derived from tetraammineplatinum(II) and tetraamminepalladium(II) complexes, has shown high catalytic activity for CO oxidation processes. iaea.orguu.nl
Future work will likely explore alloys with non-noble metals to reduce cost and create synergistic effects. A recent breakthrough in 2024 involved the creation of platinum-magnesium alloy nanoparticles, which demonstrated high efficiency and durability for fuel cell applications, surpassing U.S. Department of Energy targets. mdpi.com The success of such alloys opens the door for exploring other combinations, using tetraammineplatinum (II) hydroxide as the platinum source to create catalysts for a wide range of chemical transformations, from selective hydrogenations to environmental remediation. acs.orgresearchgate.net
Exploration of New Synthetic Pathways for Advanced Materials
Research is moving beyond traditional impregnation methods towards more sophisticated synthetic pathways that use tetraammineplatinum (II) hydroxide to create advanced materials with precisely controlled structures. One such area is the synthesis of porous or hollow platinum nanoparticles, which offer a higher surface-to-volume ratio, thereby maximizing the efficient use of the precious metal. mdpi.com Another promising avenue is the use of this precursor in the biological synthesis of platinum nanoparticles, where extracts from organisms like plants or bacteria can serve as reducing and capping agents, offering a more sustainable and eco-friendly production method. researchgate.net
Furthermore, tetraammineplatinum (II) hydroxide is a candidate for creating atomically dispersed catalysts, where single platinum atoms are anchored onto a support material. researchgate.net The choice of precursor is critical in achieving this state; studies have shown that the interaction between the platinum complex and the support's surface sites dictates the final dispersion. researchgate.net Future pathways will likely involve advanced deposition techniques and the use of novel support materials, such as 2D materials like graphene or MXenes, to stabilize these single-atom sites derived from the tetraammineplatinum(II) complex.
Deeper Understanding of Reaction Intermediates and Transient Species
A significant frontier in the chemistry of tetraammineplatinum (II) hydroxide is the detailed investigation of its decomposition pathway and the transient species formed during catalyst preparation. Understanding these intermediates is key to controlling the final properties of the catalyst. Research has shown that when Pt(NH₃)₄₂ is applied to an alumina (B75360) support, it decomposes during drying (at ~120 °C) to form a neutral intermediate species, proposed to be Pt(NH₃)zO. acs.orgmdpi.com On a silica (B1680970) support, a different intermediate, (≡SiO)₂Pt(NH₃)y (where y ≈ 2), is thought to anchor the complex to the surface before further decomposition. nih.gov
Future studies will aim to isolate and characterize these and other transient species. This involves tracking the progressive loss of ammonia (B1221849) ligands and the reduction of the Pt(II) center. unito.it It has been observed that at 200°C, about half of the ammonia ligands are lost, and by 300°C, the complex is fully decomposed into platinum oxide particles. unito.it The ultimate goal is to build a complete mechanistic map of the transformation from the molecular precursor to the final nanoparticle, which will enable more rational catalyst design. This deeper understanding will clarify how different support interactions and atmospheric conditions (oxidizing, reducing, or inert) influence the formation of the final active sites. iaea.orgnih.gov
Integration with Advanced Characterization Techniques (e.g., In-Situ TEM, Operando Spectroscopy)
To achieve a deeper understanding of reaction intermediates, future research will increasingly rely on the integration of advanced, time-resolved characterization techniques. Operando spectroscopy, which analyzes the catalyst under actual reaction conditions, is crucial for bridging the gap between model systems and industrial applications. researchgate.netmdpi.com Techniques like operando X-ray Absorption Spectroscopy (XAS) and UV-Vis spectroscopy can track the oxidation state and coordination environment of platinum atoms as the Pt(NH₃)₄₂ precursor decomposes and forms nanoparticles. nih.govnih.govresearchgate.net
Similarly, in-situ Transmission Electron Microscopy (TEM) allows for the direct visualization of nanoparticle formation and evolution at the atomic scale. mdpi.com Studies combining in-situ TEM with theoretical models have already provided valuable insights into the stability and restructuring of porous platinum nanoparticles at high temperatures. mdpi.comresearchgate.net The future will see a greater combination of these methods—for example, simultaneous XAS, Infrared Spectroscopy, and Mass Spectrometry—to correlate the structural changes of the platinum species with the gaseous molecules being evolved and the catalytic activity. acs.orgnih.gov This multi-technique approach is essential for understanding the dynamic nature of catalysts prepared from tetraammineplatinum (II) hydroxide. rsc.org
| Precursor | Support | Resulting Pt State | Average Particle Size (nm) | Dispersion (%) | Reference |
|---|---|---|---|---|---|
| Pt(NH₃)₄₂ | Silica (SiO₂) | Pt(0) / PtO | 1-2 | 65 ± 5 | unito.it |
| Pt(NH₃)₄₂ | Silica (SiO₂) | Pt(0) | N/A | 70-80 (reducing gas) | nih.gov |
| H₂PtCl₆ (Pt(IV) precursor) | N-graphene | Atomically dispersed Pt | N/A | N/A | researchgate.net |
| Pt(NO₃)₄ (Pt(IV) precursor) | N-graphene | Nanocrystals | N/A | N/A | researchgate.net |
| Pt(II) Chloride Precursors | Alumina | Nanoparticles | ~2.0 | N/A | researchgate.net |
| Pt(IV) Chloride Precursors | Alumina | Nanoparticles | ~3.0 | N/A | researchgate.net |
Computational Design and Prediction of Catalytic Systems
Computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for predicting the behavior of catalytic systems at the atomic level. researchgate.netnih.gov A key future research direction is the application of these methods to model the decomposition of tetraammineplatinum (II) hydroxide on various catalyst supports. Computational studies on analogous complexes, such as PtCl₂(NH₃)₂, have already shown that it is thermodynamically favorable to lose the ammine ligands in acidic environments, leading to catalyst deactivation. researchgate.net Similar studies on the hydroxide complex could predict its stability and decomposition pathways under different pH and temperature conditions, guiding the optimization of synthesis protocols.
Future computational work will also focus on modeling the interface between the platinum nanoparticles and the support material, which is critical for catalytic activity. By simulating the electronic structure and adsorption properties of catalysts derived from Pt(NH₃)₄₂, researchers can screen potential candidates for specific reactions in silico, thereby accelerating the discovery of new catalysts. researchgate.net This predictive power can save significant experimental effort by identifying promising ligand-support combinations and ruling out those likely to be unstable or inactive. researchgate.netresearchgate.net
Applications in Energy Conversion and Storage Research (e.g., Fuel Cells)
Tetraammineplatinum (II) hydroxide is a key precursor in the development of electrocatalysts for energy conversion devices, most notably for the oxygen reduction reaction (ORR) in proton-exchange membrane fuel cells (PEMFCs). Future research will continue to optimize the synthesis of low-cost, high-performance fuel cell catalysts using this precursor. A major goal is to reduce the loading of expensive platinum without sacrificing performance.
Q & A
Q. What are the standard methods for determining platinum content in tetraammineplatinum hydroxide hydrate, and how are they validated?
The platinum content is quantified using the hydrazine hydrate reduction method (YS/T 1319.1-2019), where hydrazine reduces Pt²⁺ to metallic platinum, followed by gravimetric analysis. Validation includes calibration with certified reference materials and cross-verification via inductively coupled plasma atomic emission spectrometry (ICP-AES) for traceability . For impurities like Cu, Pb, or Fe, ICP-AES (YS/T 1319.2-2019) is employed, with detection limits validated against spiked samples .
Q. How should this compound be stored to ensure stability, and what are critical handling precautions?
Store at 2–8°C in tightly sealed, light-protected containers under inert gas to prevent oxidation or hydrolysis . Incompatible with strong oxidizers; avoid contact with skin/eyes (use gloves, goggles). Hazard statements H315/H319 (skin/eye irritation) and H335 (respiratory irritation) mandate fume hood usage during handling .
Q. What are the primary applications of this compound in catalysis research?
It serves as a precursor for synthesizing Pt-based electrocatalysts in low-temperature fuel cells (e.g., PEMFCs) via ion-exchange processes to embed Pt nanoparticles in Nafion membranes . It is also used in propane dehydrogenation catalysts, where its decomposition under controlled conditions forms active Pt sites on supports like silica .
Advanced Research Questions
Q. How can discrepancies in catalytic activity data between this compound and other Pt precursors (e.g., nitrate or chloride salts) be resolved?
Differences arise from ligand effects during thermal decomposition. For example, chloride ligands in [Pt(NH₃)₄]Cl₂ may leave residual Cl⁻, poisoning active sites, while hydroxide precursors minimize this. To resolve discrepancies:
Q. What advanced techniques are recommended for detecting trace impurities in this compound, and how do they impact catalytic performance?
Trace metals (e.g., Fe, Cu) at ppm levels can poison catalysts. Use ICP-mass spectrometry (ICP-MS) for sub-ppm sensitivity, complemented by synchrotron-based X-ray fluorescence (XRF) mapping to localize impurities. For organic contaminants, thermogravimetric analysis coupled with mass spectrometry (TGA-MS) identifies volatile residues. Mitigation involves recrystallization in ammonia-rich solutions to chelate metal impurities .
Q. What experimental design considerations are critical for reproducibility in synthesizing Pt nanoparticles from this compound?
Key factors include:
- pH control : Maintain alkaline conditions (pH >10) during ion exchange to stabilize [Pt(NH₃)₄]²⁺ and prevent premature hydrolysis .
- Reduction kinetics : Optimize reducing agents (e.g., NaBH₄ vs. H₂) to control nanoparticle size (e.g., <5 nm via NaBH₄) .
- Support interactions : Pre-treat supports (e.g., SiO₂, carbon) with NH₃ to enhance Pt dispersion .
Q. How can conflicting data on the thermal stability of this compound be addressed?
Decomposition pathways vary with hydration (xH₂O) and atmospheric O₂/H₂O. To standardize:
- Perform in situ XRD/TGA under inert (N₂) vs. oxidizing (air) conditions to track phase transitions.
- Use differential scanning calorimetry (DSC) to identify endothermic (dehydration) vs. exothermic (oxidation) events .
- Report hydration degree (xH₂O) via Karl Fischer titration to account for variability .
Methodological Resources
- Analytical Standards : YS/T 1319.1-2019 (Pt content), YS/T 1319.2-2019 (impurity analysis) .
- Safety Protocols : Follow hazard codes H302/H312 (acute toxicity) and precautionary measures P301+P317 (emergency exposure) .
- Catalytic Synthesis : Reference Strem Chemicals’ protocols for ion-exchange electrode preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
